molecular formula C4H8N2O B13628260 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol

Cat. No.: B13628260
M. Wt: 100.12 g/mol
InChI Key: RQDNIGQHSNLWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol (CAS 25055-82-7) is a chemical building block that integrates a short alcohol linker with a 3H-diazirine ring, a photoreactive group essential for photaffinity labeling . With the molecular formula C4H8N2O and a molecular weight of 100.12 g/mol, this compound serves as a versatile precursor in chemical biology for the synthesis of minimalist, "clickable" photaffinity probes . Such probes are critically used to investigate protein-ligand interactions, identify cellular targets of small-molecule drugs, and map proteomes in live cells and tissues . The diazirine moiety, upon exposure to UV light, generates carbene intermediates that form covalent bonds with nearby biomolecules, enabling the capture and isolation of transient interaction partners . The terminal hydroxy group provides a handle for conjugation to various molecules of interest via ester or ether formation. Researchers are advised that this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. It requires careful handling and must be stored as a cold-chain item, protected from light, and under an inert atmosphere in a freezer at -20°C to maintain its stability and photoreactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

1-(3-methyldiazirin-3-yl)ethanol

InChI

InChI=1S/C4H8N2O/c1-3(7)4(2)5-6-4/h3,7H,1-2H3

InChI Key

RQDNIGQHSNLWIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1(N=N1)C)O

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, photochemical mechanisms, and applications of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol and its structural isomers.

The "Minimalist" Aliphatic Diazirine Photocrosslinker

Executive Summary

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (and its commercial isomer, 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol ) represents a class of "minimalist" photoaffinity labeling (PAL) reagents. Unlike bulky benzophenone or trifluoromethylphenyl diazirine (TPD) tags, this aliphatic diazirine scaffold offers one of the smallest molecular footprints available (


100 Da). This compactness minimizes steric interference, preserving the native biological activity of the drug or ligand to which it is attached.

Upon UV irradiation (


350–360 nm), the diazirine ring eliminates nitrogen to generate a highly reactive singlet carbene. This intermediate is capable of inserting into C–H, N–H, and O–H bonds, allowing for the "zero-length" crosslinking of drug molecules to their protein targets. However, researchers must navigate its specific stability profile—specifically its tendency toward diazo-isomerization—to ensure experimental success.

Molecular Architecture & Isomerism

The molecule consists of a strained three-membered diazirine ring substituted with a methyl group and a hydroxyethyl chain.

Structural Variants

While the user specified the 1-isomer (secondary alcohol), the 2-isomer (primary alcohol) is the predominant commercial building block. Both share identical photochemical properties but differ in functionalization kinetics.

Feature1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol
Structure Secondary Alcohol (

)
Primary Alcohol (

)
Topology Chiral center at C1Achiral
Sterics Higher hindrance at -OHLow hindrance (ideal for linkers)
Common Use Specialized mechanistic probesStandard "Clickable" PAL linker
CAS Rare/Custom Synthesis25055-82-7
Physicochemical Profile[1][2][3][4]
  • Molecular Weight: 100.12 g/mol

  • Appearance: Colorless to pale yellow liquid (volatile).

  • Solubility: Miscible with polar organic solvents (MeOH, DMSO, ACN); moderate water solubility due to the hydroxyl group.

  • UV Absorption:

    
     nm (
    
    
    
    ). This weak
    
    
    transition is critical as it allows activation at wavelengths that do not damage proteins (unlike aryl azides at 254 nm).

Photochemical Mechanism

The core utility of this molecule lies in its ability to generate a reactive carbene.[1][2][3] However, aliphatic diazirines possess a "dark side": the formation of a linear diazo isomer.

The Carbene vs. Diazo Divergence

Upon excitation at 350 nm, the diazirine ring breaks. The path taken determines the success of the crosslinking experiment.

  • Productive Pathway (Carbene): Nitrogen (

    
    ) is expelled, forming a singlet carbene. This species has a lifetime of nanoseconds and inserts indiscriminately into nearby bonds (C-H, O-H, N-H).
    
  • Non-Productive Pathway (Diazo): The ring opens without losing nitrogen, forming a linear diazo compound.

    • Risk: Aliphatic diazo species are stable and long-lived. They are electrophiles that can react with nucleophiles (e.g., Glutamate/Aspartate carboxyls) or simply diffuse away, leading to high background noise or "off-target" labeling.

    • Mitigation: Use "flash" photolysis (high intensity, short duration) to favor carbene formation and rapid consumption.

Mechanistic Diagram

The following diagram illustrates the bifurcation between productive crosslinking and side reactions.

PhotolysisMechanism Diazirine Aliphatic Diazirine (Ground State) Excited Excited State (S1) Diazirine->Excited hv (350 nm) Carbene Singlet Carbene (Reactive Species) Excited->Carbene -N2 (Fast) Diazo Linear Diazo Isomer (Long-lived Electrophile) Excited->Diazo Isomerization Insertion Target Crosslink (C-H / X-H Insertion) Carbene->Insertion Proximity (Productive) Alkene Alkene Byproduct (1,2-H Shift) Carbene->Alkene Rearrangement (Quenching) Diazo->Carbene hv (Secondary) Nucleophile Background Labeling (Nu: Attack) Diazo->Nucleophile Slow Reaction

Figure 1: Photochemical fate of aliphatic diazirines.[3] The competition between carbene generation and diazo isomerization dictates labeling efficiency.

Synthesis & Functionalization

For researchers synthesizing probes, the hydroxyl group is the "handle" for attachment.

Synthesis of the Core

The synthesis typically follows a modified Graham reaction :

  • Ketone Precursor: 3-hydroxy-2-butanone (for 1-isomer) or 4-hydroxy-2-butanone (for 2-isomer).

  • Imine Formation: Reaction with liquid ammonia.

  • Oxidative Cyclization: Treatment with Hydroxylamine-O-sulfonic acid (HOSA) or

    
     to form the diaziridine, followed by oxidation (e.g., 
    
    
    
    or
    
    
    ) to the diazirine.
Functionalization Workflow

The alcohol group is rarely used directly in biological assays; it is converted into an activated ester or ether to conjugate with a drug.

  • Activation: Reaction with N,N'-Disuccinimidyl carbonate (DSC) yields the NHS-carbonate, a stable intermediate that reacts efficiently with primary amines on ligands.

  • Etherification: For acid-stable linkers, the alcohol can be tosylated and displaced by nucleophiles.

Experimental Protocols

Handling & Stability (Trustworthiness Protocol)
  • Thermal Stability: Aliphatic diazirines are thermally stable at room temperature but should be stored at -20°C or -80°C in the dark.

  • Chemical Compatibility: Avoid strong acids. The diazirine ring can be protonated and hydrolyzed.

  • Safety: While small aliphatic diazirines are generally non-explosive in solution, neat liquids are potentially shock-sensitive. Always handle as a dilute solution (<1 M).

Standard Photolysis Protocol

This protocol is designed to maximize carbene insertion while minimizing protein denaturation.

  • Sample Prep: Incubate the Diazirine-Probe (1–10

    
    M) with the Proteome/Target (1 mg/mL) in PBS (pH 7.4) for 30 min at 4°C (or 37°C depending on binding kinetics).
    
  • Irradiation Setup:

    • Light Source: UV-LED lamp centered at 365 nm (e.g., 100W output).

    • Container: Borosilicate glass or clear polypropylene (do not use polystyrene if it absorbs UV).

    • Distance: 5–10 cm from the source.

    • Cooling: Place samples on ice to prevent heating from the lamp.

  • Exposure: Irradiate for 30–60 seconds .

    • Note: Longer times (>5 min) increase background labeling via the diazo species and protein damage.

  • Quenching: No chemical quench is needed for the carbene (it reacts instantly). Proceed directly to Click Chemistry (if an alkyne tag is present) or SDS-PAGE.

Applications in Drug Discovery

The 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol scaffold is the "gold standard" for Target Deconvolution when the pharmacophore cannot tolerate large tags.

  • Binding Site Mapping: After crosslinking, the protein is digested with trypsin. LC-MS/MS analysis identifies the peptide with the mass shift corresponding to the probe.

  • Low-Affinity Interactions: Because the carbene reacts with any backbone bond (even in the absence of nucleophiles), it captures transient or low-affinity interactions that chemical crosslinkers (e.g., BS3) miss.

Comparison: Aliphatic vs. Aromatic Diazirines
PropertyAliphatic (This Molecule)Aromatic (TPD)
Size Small (Minimal steric perturbation)Large (Bulky phenyl ring)
Carbene Reactivity High (Inserts into C-H, O-H)High
Diazo Isomer Forms significantly (Risk of background)Negligible formation
Wavelength ~350 nm~350 nm

References

  • Dubinsky, L., et al. "Examination of the Photochemistry of Aliphatic Diazirines and the Application of Their Photoproducts." Journal of Organic Chemistry, 2012. Link

  • Das, J. "Identification of alcohol-binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry." Chemical Biology & Drug Design, 2019. Link

  • West, A. V., et al. "Photoaffinity Labeling Preferences of Diazirines with Protein Biomolecules." Journal of the American Chemical Society, 2021. Link

  • Hatanaka, Y., et al. "Diazirine-Based Photoaffinity Labeling: Chemical Principles and Applications." Heterocycles, 2012.[4][5] Link

  • Sigma-Aldrich. "Product Specification: 2-(3-Methyl-3H-diazirin-3-yl)ethanol." Link

Sources

The Photochemical Dynamics of Diazirines: A Mechanistic Guide to Covalent Capture

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists Focus: Mechanism of Action, Experimental Causality, and Protocol Integrity

Executive Summary: The Kinetic Imperative

In the realm of chemoproteomics, the diazirine moiety stands as the "gold standard" for photoaffinity labeling (PAL) not merely due to its small size, but because of its unique photochemical potential energy surface. Unlike benzophenones (which require long irradiation and target methionines) or aryl azides (which suffer from ring expansion), diazirines offer the potential for carbene-mediated insertion —a process capable of forming covalent bonds with unreactive carbon frameworks (C-H bonds) in nanoseconds.

However, a critical, often overlooked bifurcation exists in this mechanism. Upon excitation, diazirines do not exclusively form carbenes; they competitively isomerize into diazo species .[1][2][3] This guide dissects this mechanistic conflict, explains why Trifluoromethyl Phenyl Diazirines (TFPDs) are the superior solution, and provides a self-validating protocol to ensure your data reflects true binding interactions, not experimental artifacts.

The Molecular Engine: Photolysis and Bifurcation

The utility of a diazirine rests on its ability to act as a "masked" reactive intermediate. The three-membered ring, containing two nitrogen atoms linked by a double bond (


), possesses significant ring strain (~30 kcal/mol).
The Excitation Event

The activation of a diazirine occurs via the absorption of a photon in the near-UV range (350–365 nm ). This corresponds to an


 electronic transition, promoting an electron from a non-bonding orbital on nitrogen to the anti-bonding 

orbital.
The Mechanistic Bifurcation (The "Diazo Dilemma")

Once excited (


 state), the diazirine faces a critical thermodynamic choice. This is the most common point of failure in experimental design: assuming 100% carbene generation.
  • Path A: Nitrogen Extrusion (The Desired Path) The excited diazirine undergoes retro-cyclization, expelling molecular nitrogen (

    
    ) to generate a Singlet Carbene . This species has a filled 
    
    
    
    orbital and an empty
    
    
    orbital, allowing it to insert simultaneously into C-H, O-H, or N-H bonds. This reaction is diffusion-controlled and occurs within nanoseconds, providing a true "snapshot" of the protein-ligand complex.
  • Path B: Isomerization (The Trap) Alternatively, the C-N bond can cleave without

    
     loss, resulting in a linear Diazo isomer  (
    
    
    
    ).
    • The Risk: Diazo species are long-lived (seconds to minutes) and act as soft electrophiles. They do not insert into C-H bonds. Instead, they preferentially react with nucleophiles, specifically acidic residues (Glutamate, Aspartate) .

    • The Consequence: If your probe follows Path B, you are no longer measuring ligand binding proximity; you are measuring the surface accessibility of acidic residues. This is known as "Pseudo-PAL" and leads to high false-positive rates.

Singlet vs. Triplet Carbenes

Even within Path A, the spin state dictates reactivity:

  • Singlet Carbene (

    
    ):  Paired electrons. Concerted insertion mechanism. Stereospecific. (Target Species) 
    
  • Triplet Carbene (

    
    ):  Unpaired electrons.[2] Formed via Intersystem Crossing (ISC).[2] Reacts via radical abstraction. Non-stereospecific and prone to scavenging by oxygen or solvent.
    

Structural Solution: The Trifluoromethyl Phenyl Advantage

Why is the Trifluoromethyl Phenyl Diazirine (TFPD) the industry standard? It is not an accident; it is a chemical engineering solution to the bifurcation problem described above.

FeatureChemical ConsequenceBenefit to Researcher
Trifluoromethyl Group (

)
Strong electron-withdrawing induction.[4]Stabilizes the Singlet State: Delays ISC to the triplet state, maximizing C-H insertion efficiency. Prevents Rearrangement: Lacks

-hydrogens, blocking the "1,2-hydride shift" that ruins aliphatic diazirines.
Phenyl Ring Conjugation with the carbene center.Modulates Reactivity: Prevents the carbene from being too reactive (which would react with water immediately) while maintaining enough energy to insert into proteins.
Diazo Stability The

group stabilizes the diazo isomer if it forms.
Chemical Inertness: Unlike aliphatic diazo species, the TFPD-derived diazo species is less nucleophilic, reducing background noise from non-specific acidic residue labeling.

Experimental Protocol: Self-Validating Ligand Capture

Objective: Covalent capture of a target protein using a TFPD-functionalized ligand.

Reagents & Equipment
  • Light Source: LED array at 365 nm (High intensity, low heat). Avoid Mercury arc lamps unless filtered, as heat denatures proteins.

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris or buffers with primary amines if downstream analysis involves amine-reactive chemistry.

  • Vessel: Borosilicate glass or quartz vials (plastic absorbs UV).

Step-by-Step Workflow

Step 1: Equilibration (The Dark Control) Incubate the TFPD-probe with the protein/lysate for 30–60 minutes in the dark.

  • Validation: Run a "Dark Control" sample through the entire workflow without UV. If you see labeling here, your probe is chemically reactive (likely an impurity or instability), and the experiment is invalid.

Step 2: Irradiation (The Capture) Place samples on ice (4°C) to prevent thermal denaturation. Irradiate at 365 nm.

  • Duration: 5–10 minutes for high-power LEDs.

  • Mechanistic Check: Do not over-irradiate. Extended UV exposure degrades the protein and can photolyze the diazo byproduct into a triplet carbene, causing non-specific labeling.

Step 3: Quenching & Digestion Add a scavenger (e.g., Methionine or BSA) if working with purified proteins to quench remaining radical species. Proceed to Trypsin/LysC digestion.

Step 4: Enrichment & Analysis (LC-MS/MS) If the probe has a biotin handle, perform streptavidin enrichment. Analyze via LC-MS/MS.

  • Data Filter: Look for the specific mass shift of the probe. Differentiate between "Insertion" (Carbene) and "Nucleophilic Attack" (Diazo) based on the residue modified. Carbene = Aliphatics (Leu, Val, Ala); Diazo = Acidic/Nucleophilic (Glu, Asp).

Visualizing the Mechanism

Diagram 1: The Mechanistic Bifurcation

This diagram illustrates the critical split between the productive Carbene pathway and the counter-productive Diazo trap.

DiazirineMechanism Diazirine Diazirine (Ground State) Excited Excited State (S1) [n -> u03c0*] Diazirine->Excited UV (350-365nm) Singlet Singlet Carbene (Paired e-) Excited->Singlet -N2 (Extrusion) Diazo Diazo Isomer (Linear C=N=N) Excited->Diazo Isomerization (Path B) Triplet Triplet Carbene (Unpaired e-) Singlet->Triplet ISC (Slow in TFPD) Insertion C-H / X-H Insertion (Covalent Capture) Singlet->Insertion < 1 ns Radical Radical Abstraction (Non-Specific) Triplet->Radical H-Abstraction FalsePos Acidic Residue Attack (Glu/Asp - False Positive) Diazo->FalsePos Slow Nucleophilic Attack

Caption: Path A (Green) represents the desired rapid insertion. Path B (Red) leads to the long-lived Diazo intermediate, a primary source of experimental artifacts.

Diagram 2: The Experimental Workflow (LRC)

A standardized logic flow for Ligand-Receptor Capture.

ProtocolFlow Step1 1. Equilibration (Dark, 4°C, 30 min) Check1 Dark Control Analysis Step1->Check1 Aliquot taken Step2 2. UV Irradiation (365nm LED, 5-10 min) Step1->Step2 Main Sample Step4 4. MS Data Filtering (Residue Level) Check1->Step4 Compare Background Step3 3. Quench & Lysis (Precipitate/Digest) Step2->Step3 Step3->Step4

Caption: The workflow emphasizes the "Dark Control" as a critical checkpoint to validate that labeling is photon-dependent, not chemical.

References

  • Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[3][4][5] A new carbene generating group for photolabeling reagents.[5][6] Journal of Biological Chemistry.[5]

  • Das, J. (2011). Aliphatic and Aromatic Diazirines: A Review on Their Synthesis and Photochemistry. Chemical Reviews.

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[3][5][6][7][8][9][10][11] Bioorganic & Medicinal Chemistry.[8][11][12]

  • West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv.

  • Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazo-Transfer Photoaffinity Labeling.[3] Current Protocols in Chemical Biology.

Sources

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol & Derivatives Focus: Chemical Identity, Synthesis, and Application in Photoaffinity Labeling (PAL)

Executive Summary

This technical guide profiles 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (CAS 25055-82-7), the industry-standard "minimalist" photoaffinity linker often referred to in literature and procurement requests by variations of the user's query. While the user specified the "1-ol" isomer, the "2-ol" (primary alcohol) is the dominant pharmacophore used in drug discovery for conjugating diazirine warheads to ligands without significantly altering their binding affinity.

This compound serves as a critical building block in Chemical Proteomics , enabling the transition from reversible ligand binding to covalent target capture via UV-induced carbene insertion.

Part 1: Chemical Identity & Properties

The confusion regarding the nomenclature (1-ol vs. 2-ol) often stems from differing IUPAC prioritization rules used in vendor catalogs. The commercially relevant species used for attaching "minimalist" diazirine tags to drug molecules is the primary alcohol .

Core Data Table
PropertySpecification
Primary CAS Number 25055-82-7
Preferred IUPAC Name 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol
Common Synonyms 3-(2-Hydroxyethyl)-3-methyl-3H-diazirine; Methyl-diazirine-ethanol; 3,3-Azo-1-butanol
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in MeOH, DCM, DMSO, DMF
Activation Wavelength ~350–365 nm (UV-A)
Storage -20°C (Dark, Inert Atmosphere).[1][2] Shock Sensitive.
Structural Analysis

The "minimalist" designation refers to the small steric footprint of the methyl-diazirine group. Unlike bulky trifluoromethyl-phenyl-diazirines (TPD), this aliphatic diazirine is less likely to disrupt the native binding pose of the ligand it is attached to.

  • Warhead: 3-methyl-3H-diazirine (Generates singlet carbene).

  • Linker: Ethyl alcohol chain (Provides a hydroxyl handle for ester/ether formation).

Part 2: Mechanism of Action (Photochemistry)

The utility of this compound relies on the photolytic generation of a highly reactive carbene species. Upon irradiation at 350–365 nm, the diazirine ring expels nitrogen gas (N₂) to form a singlet carbene.

Pathway Diagram: Photolysis & Insertion

PAL_Mechanism Diazirine Diazirine Probe (Ground State) Excitation UV Irradiation (350-365 nm) Diazirine->Excitation Carbene Singlet Carbene (Highly Reactive) Excitation->Carbene - N₂ (Gas) Insertion C-H / X-H Insertion (Covalent Bond) Carbene->Insertion < 1 ns Lifetime Complex Protein-Ligand Complex Insertion->Complex Irreversible Crosslink

Figure 1: The photochemical cascade of diazirine activation. The short lifetime of the singlet carbene ensures labeling occurs only within the immediate proximity (zero-length crosslinking) of the binding site.

Part 3: Synthesis & Manufacturing

Synthesis of aliphatic diazirines is non-trivial due to the volatility and instability of intermediates. The "Graham Reaction" or liquid ammonia modifications are standard.

Standard Synthesis Workflow (Li et al. Method)
  • Imine Formation: Reaction of 4-hydroxy-2-butanone with liquid ammonia.

  • Diaziridine Cyclization: Addition of Hydroxylamine-O-sulfonic acid (HOSA) to form the diaziridine ring.

  • Oxidation: Oxidation of the diaziridine to diazirine using Iodine (I₂) and Triethylamine (TEA) or Silver Oxide (Ag₂O).

Synthesis_Workflow Ketone 4-Hydroxy-2-butanone Step1 Liq. NH3, -50°C Imine Formation Ketone->Step1 Step2 HOSA (Hydroxylamine-O-sulfonic acid) Step1->Step2 Diaziridine Diaziridine Intermediate (Stable Ring) Step3 Oxidation (I2 / Et3N) Diaziridine->Step3 Step2->Diaziridine Product 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (CAS 25055-82-7) Step3->Product

Figure 2: Synthetic route for the minimalist diazirine alcohol.[3] Strict temperature control is required during the liquid ammonia step to prevent ring opening.

Part 4: Experimental Protocols

Protocol A: Handling & Storage (Safety Critical)
  • Hazard: Aliphatic diazirines are high-energy compounds. While the methyl-ethanol derivative is relatively stable compared to pure diazirine gas, it must be treated as a potential explosive.

  • Storage: Store neat oil at -20°C or -80°C.

  • Solvent: Dilute in MeOH or DMSO immediately upon synthesis or receipt. Avoid concentrating to dryness if possible.

  • Lighting: All experiments must be conducted under amber light or low-light conditions to prevent premature photolysis.

Protocol B: Conjugation to Ligand (Steglich Esterification)

To use this alcohol as a probe, it is typically esterified to a carboxylic acid-containing drug.

  • Reagents: Ligand-COOH (1.0 eq), Diazirine-Alcohol (1.2 eq), EDC·HCl (1.5 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous DCM or DMF.

  • Procedure:

    • Dissolve Ligand-COOH in solvent under inert atmosphere (N₂).

    • Add EDC and DMAP; stir for 15 min at 0°C.

    • Add 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol dropwise.

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Purification: Silica gel chromatography (Keep fractions away from bright light).

Protocol C: Photo-Crosslinking Assay
  • Incubation: Incubate the protein target (1–5 µM) with the Diazirine-Probe (10–100 µM) in PBS for 30 min at 4°C (or RT) to establish equilibrium binding.

  • Irradiation:

    • Transfer samples to a UV-transparent 96-well plate or quartz cuvette.

    • Place on ice.

    • Irradiate with a UV lamp (365 nm, ~5–10 mW/cm²) for 5–10 minutes. Note: Over-irradiation causes protein degradation.

  • Analysis: Analyze via SDS-PAGE (for shift) or LC-MS/MS (for site identification).

Part 5: Applications in Drug Discovery

  • Binding Site Mapping: After crosslinking, the protein is digested with trypsin. The peptide fragment containing the extra mass of the probe is identified via Mass Spectrometry, pinpointing the exact amino acid residue involved in binding.

  • Target Identification (Deconvolution): For phenotypic hits with unknown targets, the probe is used to pull down the target protein from a cell lysate (often requires a secondary "click" handle like an alkyne, necessitating a slightly different probe structure, e.g., 2-(3-but-3-ynyl-3H-diazirin-3-yl)ethanol).

  • Off-Target Profiling: Assessing the selectivity of a drug by observing which other proteins are labeled by the probe.

References

  • Li, Z., et al. (2013).[3] "Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling." Angewandte Chemie International Edition, 52(33), 8551-8556. Link

  • West, A. V., & Collins, I. (2025). "Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker." ACS Omega. Link

  • AxisPharm. "2-(3-Methyl-3H-diazirin-3-yl)ethanol Product Data." AxisPharm Catalog. Link

  • Santa Cruz Biotechnology. "3,3-Azo-1-butanol (CAS 25055-82-7)."[4] SCBT Product Sheet. Link

  • Dubinsky, L., et al. (2012). "Examination of the effect of photoaffinity probe structure on labeling efficiency." Bioorganic & Medicinal Chemistry, 20(2), 590-600.

Sources

Technical Guide: Absorption Spectrum and Photophysics of Methyl Diazirine Photo-Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the absorption characteristics, photophysics, and experimental application of methyl diazirine (aliphatic diazirine) photo-crosslinkers.

Executive Summary

Methyl diazirine (aliphatic diazirine) photo-crosslinkers represent a class of "zero-length" or near-zero-length bio-orthogonal probes designed to map transient protein-protein interactions and ligand binding sites. Unlike bulky benzophenones or aryl azides, the methyl diazirine group is nearly isosteric with a methyl group (


 2 Å radius), allowing it to fit into tight enzymatic pockets without disrupting native binding kinetics.

This guide provides a deep photophysical analysis of methyl diazirines, specifically focusing on their absorption spectra (


 nm), the critical role of the diazo intermediate, and optimized irradiation protocols to maximize crosslinking efficiency while minimizing protein photodamage.

Part 1: Photophysics of Methyl Diazirine

Absorption Spectrum Characteristics

The methyl diazirine moiety (3-methyl-3H-diazirine) exhibits a distinct absorption profile driven by the


 electronic transition of the 

bond within the strained three-membered ring.
ParameterValue / RangeNotes
Absorption Maximum (

)
345 – 355 nm Shifts slightly based on solvent polarity and substitution (e.g., L-Photo-Leucine vs. SDA linkers).
Activation Window 330 – 370 nm The "safe" window for biological samples.
Extinction Coefficient (

)

Relatively low compared to fluorophores; requires high-intensity light sources for efficient photolysis.
Tail Absorption Up to ~380 nmAllows for activation by 365 nm LEDs, though efficiency drops significantly >375 nm.
UV Cutoff < 300 nmCritical: Irradiation below 300 nm excites aromatic residues (Trp, Tyr, Phe) and DNA, causing structural damage.
The "Diazo" Intermediate Phenomenon

Recent kinetic studies have revised the classical mechanism of aliphatic diazirine photolysis.[1] Unlike aromatic trifluoromethyl diazirines (TFMD), which rapidly generate carbenes, methyl diazirines often undergo a two-step photo-activation process:

  • Step 1 (Isomerization): Upon initial UV absorption, the diazirine ring isomerizes into a linear diazo species (

    
    ). This intermediate is stable on the microsecond-to-second timescale.
    
  • Step 2 (Photolysis): The diazo species absorbs a second photon (often at a slightly overlapping wavelength) to extrude

    
     and generate the reactive carbene .
    

Implication for Researchers: Continuous wave (CW) irradiation at 365 nm is generally effective because it excites both the diazirine and the transient diazo species. However, pulsed irradiation or insufficient photon flux may lead to accumulation of the diazo intermediate rather than crosslinking.

Part 2: Mechanism of Action

The photo-crosslinking process relies on the generation of a highly reactive carbene that inserts into nearby chemical bonds (


, 

,

) within a radius of

Å.
Mechanistic Pathway Diagram

DiazirineMechanism Diazirine Methyl Diazirine (Ground State) Excited Excited State (n -> pi*) Diazirine->Excited hv (345-365 nm) Diazo Diazo Intermediate (Linear Isomer) Excited->Diazo Isomerization Carbene Singlet Carbene (Highly Reactive) Excited->Carbene Direct Photolysis (Minor Pathway) Diazo->Carbene hv (-N2) Insertion Covalent Adduct (Crosslinked Protein) Carbene->Insertion Insertion into C-H / N-H / O-H SideProduct Quenching by Water (Alcohol Byproduct) Carbene->SideProduct Reaction with H2O

Caption: Photolytic pathway of methyl diazirine. Note the dominant isomerization to the diazo intermediate prior to carbene formation in aliphatic systems.

Part 3: Experimental Protocol

Protocol: Optimized Photo-Activation of Methyl Diazirine Probes

Objective: To crosslink a diazirine-labeled ligand (e.g., Photo-Leucine or SDA-biotin) to its target protein with maximal yield and minimal degradation.

Materials
  • Light Source: 365 nm LED Array (Recommended: 1000 mW output or higher) or Mercury Arc Lamp with 300 nm long-pass filter.

  • Sample Container: Borosilicate glass vials or clear-bottom 96-well plates (polystyrene absorbs UV < 300 nm, which acts as a safe filter, but quartz is required if using specific monochromators).

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris or Glycine during the NHS-ester labeling step, but they are acceptable during the UV photolysis step.

Step-by-Step Workflow
  • Sample Preparation (Dark Step):

    • Incubate the diazirine-probe with the protein target in the dark for 30–60 minutes to establish binding equilibrium.

    • Critical: Keep samples on ice to prevent thermal degradation, although methyl diazirines are generally stable at room temperature in the dark.

  • Irradiation Setup:

    • Place samples on ice (4°C).

    • Position the UV light source 1–5 cm from the sample surface.

    • Calculation: If using a 365 nm LED with an intensity of 10 mW/cm

      
      , the target energy dose is typically 1–5 J/cm
      
      
      
      .
    • Time Calculation:

      
      .
      
    • Example: For 2 J/cm

      
       at 10 mW/cm
      
      
      
      (0.01 W/cm
      
      
      ):
      
      
      (~3.5 mins).
  • Photolysis:

    • Irradiate for the calculated time.[2]

    • Tip: If using a high-intensity lamp (>100 W), pulse the light (e.g., 1 min on, 1 min off) to prevent sample overheating.

  • Quenching & Analysis:

    • Add a radical scavenger (optional, e.g., Methionine) if non-specific radical background is suspected, though diazirines primarily react via carbenes.

    • Proceed immediately to SDS-PAGE, Western Blot, or Mass Spectrometry (LC-MS/MS).

Workflow Diagram

Workflow Step1 1. Equilibration (Incubate Probe + Protein in Dark, 4°C) Step2 2. UV Setup (365 nm LED, 1-5 cm distance) Step1->Step2 Step3 3. Irradiation (Dose: 2-5 J/cm²) Step2->Step3 Step4 4. Analysis (SDS-PAGE / LC-MS) Step3->Step4

Caption: Standard operational workflow for diazirine photo-crosslinking.

Part 4: Comparative Analysis & Troubleshooting

Methyl (Aliphatic) vs. Trifluoromethyl Phenyl (Aromatic) Diazirines
FeatureMethyl Diazirine (Aliphatic)Trifluoromethyl Phenyl Diazirine (TFMD)
Size Compact (Methyl isostere)Bulky (Phenyl ring +

)

~345 nm~350–360 nm
Photolysis Yield Moderate (Competing diazo rearrangement)High (Rapid carbene formation)
Ambient Stability Lower (Protect from light)High (Stable in ambient light)
Application Binding pocket mapping (L-Photo-Leucine)General surface mapping / Stable linkers
Troubleshooting Common Issues
  • Low Crosslinking Yield (< 1%):

    • Cause: Inefficient photolysis due to low UV intensity or incorrect wavelength.

    • Solution: Ensure the light source emits strictly at 365 nm. Many "UV" lamps emit at 254 nm (damaging) or >400 nm (useless). Use a radiometer to verify intensity > 10 mW/cm

      
      .
      
  • Protein Precipitation:

    • Cause: UV-induced aggregation or heat.

    • Solution: Keep samples on ice during irradiation. Use a 300 nm long-pass filter to block hard UV.

  • High Background (Non-specific binding):

    • Cause: Carbene half-life is too long (rare) or "blind" insertion into buffer components.

    • Solution: Remove amine-containing buffers (Tris) if they are in high concentration, although carbenes react with water fastest. Increase protein concentration to outcompete water.

References

  • Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. Link

  • Thermo Fisher Scientific. (n.d.). Instructions: Amine-Reactive Diazirine Crosslinkers (SDA, SDAD). Link

  • Jiang, Y., et al. (2024).[1] Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation. OmicsDI / Nature Communications. Link

  • Interchim. (n.d.). Technical Sheet: Diazirine Crosslinkers. Link

  • Dubinsky, L., et al. (2012). Examination of the Photophysics of Diazirines. Journal of Organic Chemistry. Link

Sources

The Architect of Adducts: A Technical Guide to Diazirine-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of drug discovery, defining the "interactome"—the complete set of molecular interactions a drug initiates within a cell—is the blueprint for efficacy and safety. Diazirine-based photoaffinity labeling (PAL) has emerged as the premier technology for this task. Unlike bulky benzophenones or unstable aryl azides, the trifluoromethyl phenyl diazirine (TPD) offers a "Goldilocks" solution: it is sterically silent, chemically stable in the dark, and hyper-reactive upon specific activation.

This guide serves as an operational manual for the application of diazirine probes in chemoproteomics. It moves beyond basic definitions to explore the mechanistic causality of carbene insertion, the rationale behind the trifluoromethyl stabilizer, and a self-validating workflow for target deconvolution.

Part 1: The Evolution of Photoaffinity Labeling (PAL)

To understand why we use diazirines, we must analyze the failures of their predecessors. The ideal probe must be small enough to avoid altering the drug's binding affinity (steric silence) yet reactive enough to capture transient interactions.

The Comparative Landscape

The field has converged on diazirines through a process of elimination.

FeatureAryl Azides (

)
Benzophenones (

)
Trifluoromethyl Diazirines (

)
Reactive Intermediate Nitrene (Singlet/Triplet)Triplet DiradicalCarbene (Singlet)
Steric Footprint SmallLarge (Bulky)Minimal (Isosteric to Methyl)
Excitation Wavelength <300 nm (Protein damage risk)350–360 nm (Safe)350–365 nm (Safe)
Irradiation Time ShortLong (Minutes to Hours)Short (Seconds to Minutes)
Key Limitation Ring expansion to reactive ketenimines (non-specific labeling).Steric bulk often kills binding affinity; slow reaction allows exchange.Synthesis complexity; potential for diazo isomerization.

The Brunner Revolution (1980): The pivotal moment in this history was the introduction of the trifluoromethyl group by Brunner et al. (1980) . Early aliphatic diazirines were prone to spontaneous rearrangement into linear diazo compounds (


), which are susceptible to nucleophilic attack rather than pure photo-insertion. Brunner demonstrated that the electron-withdrawing nature of the 

group stabilizes the diazirine ring against this rearrangement, ensuring that reactivity is controlled exclusively by light [1].

Part 2: Mechanistic Principles & The "Diazo" Trap

Understanding the photochemistry is non-negotiable for troubleshooting labeling bias.

The Photolytic Cascade

Upon irradiation at ~355 nm, the diazirine ring expels nitrogen gas (


). This irreversible entropy-driven step generates a carbene —a carbon atom with six valence electrons.
  • Singlet Carbene: The primary species. It is zwitterionic in character and inserts concertedly into

    
    , 
    
    
    
    , or
    
    
    bonds. This is the desired pathway for "unbiased" labeling.
  • The Diazo Side-Reaction: Despite the

    
     stabilizer, a fraction of diazirines can isomerize to a linear diazo species upon irradiation. This species acts as a weak base, becoming protonated to form a diazonium ion , which preferentially reacts with acidic residues (Glutamate/Aspartate).
    
    • Expert Insight: If your MS data shows a heavy bias toward Glu/Asp labeling, your irradiation intensity may be too low, or the local pH is favoring the diazo pathway over the carbene insertion [2].

Visualization: The Photolysis Pathway

DiazirineMechanism Diazirine Trifluoromethyl Diazirine Excited Excited State (hv ~355nm) Diazirine->Excited UV Absorption Carbene Singlet Carbene (:C-CF3) Excited->Carbene -N2 (Major) Diazo Diazo Isomer (Linear) Excited->Diazo Isomerization (Minor) Insertion Covalent Adduct (C-H/X-H Insertion) Carbene->Insertion Rapid Insertion Diazonium Diazonium Ion (Acid Promoted) Diazo->Diazonium +H+ NuAttack Nucleophilic Attack (Glu/Asp Bias) Diazonium->NuAttack Slow

Figure 1: The bifurcation of diazirine photolysis.[1][2] The upper path (Carbene) is desired for unbiased labeling; the lower path (Diazo) leads to acidic residue bias.

Part 3: Experimental Workflow (Chemoproteomics)

This protocol is designed for Activity-Based Protein Profiling (ABPP) using a "Minimalist" linker strategy (Alkyne-tagged probe).

Phase 1: Probe Incubation (The Equilibrium)
  • Objective: Establish equilibrium binding between the probe and the target.

  • Protocol:

    • Prepare soluble proteome (1 mg/mL) in PBS (pH 7.4).

    • Add Probe (typically 1–10 µM). Critical: Keep DMSO concentration <1% to prevent protein denaturation.

    • Competition Control: In parallel, incubate with 10x–50x excess of the parent (non-photoactive) drug. This validates that labeling is active-site specific.

    • Incubate for 30–60 mins at room temperature (or 4°C if target is unstable).

Phase 2: Photoactivation (The "Snap")
  • Objective: Covalent capture.

  • Equipment: UV Stratalinker or high-power LED array (365 nm).

  • Protocol:

    • Transfer samples to an open-top 96-well plate (polystyrene absorbs UV; maximize surface area).

    • Keep samples on ice to prevent thermal degradation.

    • Irradiate at 365 nm for 1–5 minutes .

    • Expert Tip: Extended irradiation (>10 mins) degrades proteins and increases non-specific background via radical generation.

Phase 3: Click Chemistry & Enrichment
  • Objective: Append a handle (Biotin) for isolation.

  • Reagents: Biotin-Azide, TBTA (ligand), CuSO4, TCEP (reducing agent).

  • Protocol:

    • Add "Click Mix" to lysate. Final concentrations: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

    • Incubate 1 hour at RT with gentle shaking.

    • Precipitate proteins (Methanol/Chloroform) to remove excess unreacted probe.

    • Resuspend and enrich on Streptavidin-Agarose beads.

Phase 4: Digestion & MS Analysis
  • Objective: Identify the target.

  • Protocol:

    • Perform on-bead tryptic digestion (overnight).

    • Analyze peptides via LC-MS/MS.[3]

    • Data Analysis: Filter for proteins enriched in the "Probe" sample but absent/reduced in the "Competition" control.

Visualization: The Chemoproteomics Workflow

Workflow Lysate Cell Lysate (Proteome) Incubation Incubation (Probe +/- Competitor) Lysate->Incubation UV UV Irradiation (365 nm, 5 min) Incubation->UV Click CuAAC Click Chemistry (+ Biotin-Azide) UV->Click Covalent Adducts Enrich Streptavidin Enrichment & Washing Click->Enrich Digest Tryptic Digestion (On-Bead) Enrich->Digest MS LC-MS/MS & Bioinformatics Digest->MS

Figure 2: Step-by-step chemoproteomics workflow for target deconvolution using diazirine probes.

Part 4: Synthesis Strategies & "Minimalist" Design

The synthesis of TPDs is non-trivial. The modern standard utilizes a "minimalist" approach, where the diazirine and an alkyne handle are integrated directly into the pharmacophore, minimizing the "observer effect" (where the tag alters binding).

The Graham Reaction vs. Liquid Ammonia

Historically, the Graham reaction (oxidation of amidines) was used, but it is low-yielding and hazardous. The modern "Gold Standard" synthesis involves:

  • Ketone Precursor: Start with a trifluoroacetophenone derivative.

  • Oxime Formation: React with hydroxylamine.

  • Tosylation: Activate the oxime.

  • Diaziridine Formation: Treatment with liquid ammonia (the dangerous step, requires careful handling).

  • Oxidation:

    
     or 
    
    
    
    oxidizes the diaziridine to the final diazirine [3].[4][5]

Self-Validating Synthesis Tip: Always verify the integrity of the diazirine ring via 19F-NMR . The


 group on a diazirine ring has a distinct chemical shift (typically -65 to -68 ppm). If the signal shifts significantly, you may have isomerized to the linear diazo or hydrolyzed the ring.

References

  • Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[2] A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry.

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[6] Bioorganic & Medicinal Chemistry.

  • Li, Z., Hao, P., Li, L., et al. (2013). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell-based protein labeling. Angewandte Chemie International Edition.

  • Mackinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology.

Sources

Methodological & Application

Topic: Conjugation of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol to Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the conjugation of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (and its isomers) to biological ligands.

Introduction & Strategic Overview

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol represents a class of "minimalist" photo-crosslinkers.[1] Unlike bulky benzophenones or trifluoromethyl-phenyl-diazirines, this aliphatic diazirine scaffold is compact (~4 Å), reducing the likelihood that the probe itself will sterically disrupt the ligand's binding affinity.

  • The Warhead: The 3-methyl-3H-diazirine moiety is stable at room temperature and physiological pH but generates a highly reactive carbene upon irradiation at ~350–365 nm .[1] This carbene inserts into nearby C-H, N-H, or O-H bonds, covalently "freezing" the ligand-protein interaction.

  • The Handle: The secondary alcohol (-OH) (implied by the 1-ethan-1-ol nomenclature) serves as the conjugation site.[1] Note that if you are using the commercial isomer 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol, the chemistry remains identical, though the primary alcohol of the "2-" isomer is slightly more nucleophilic.[1]

Key Challenges:

  • Nucleophilicity: The secondary hydroxyl group is a weak nucleophile. Conjugation requires activation of the ligand's electrophile or the conversion of the alcohol into a better leaving group (e.g., carbamate or tosylate).

  • Stability: While aliphatic diazirines are chemically robust, they must be shielded from UV light (< 400 nm) throughout the process.

Chemical Conjugation Strategies

We present three distinct protocols based on the functional group available on your ligand (Drug/Peptide).

Decision Matrix
Ligand Functional GroupRecommended StrategyChemistry TypePros/Cons
Primary Amine (-NH₂) Protocol A (Carbamate)Activation with DSCGold Standard. Forms a stable carbamate linkage.[1]
Carboxylic Acid (-COOH) Protocol B (Ester)Steglich or HATUGood for drugs with acid handles.[1] Esters can be liable to esterases in cells.
Phenol / Hydroxyl (-OH) Protocol C (Ether)Mitsunobu / AlkylationForms a very stable ether bond but requires converting the diazirine-alcohol to a halide/tosylate first.[1]

Detailed Protocols

Protocol A: Conjugation to Amine-Ligands (Carbamate Formation)

Best for: Ligands with a free lysine, N-terminus, or aliphatic amine.[1]

Mechanism: The diazirine alcohol is activated with N,N'-Disuccinimidyl carbonate (DSC) to form an NHS-carbonate intermediate, which then reacts with the ligand's amine.

Reagents:

  • Diazirine Alcohol[2]

  • DSC (N,N'-Disuccinimidyl carbonate)[1]

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Acetonitrile (MeCN) or DCM

  • Ligand (Amine-containing)[1]

Step-by-Step:

  • Activation (Dark Room/Amber Vial):

    • Dissolve Diazirine Alcohol (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

    • Add TEA (3.0 equiv).

    • Add DSC (1.5 equiv).

    • Stir at Room Temperature (RT) for 3–6 hours.

    • Monitoring: Check by TLC or LC-MS for the disappearance of the alcohol and formation of the NHS-carbonate (Mass = Alcohol + 141 Da).[1]

  • Work-up (Optional but Recommended):

    • If the ligand is precious, purify the activated NHS-carbonate via rapid silica flash chromatography (EtOAc/Hexane) to remove excess DSC. Note: The activated carbonate is hydrolytically unstable; store desiccated at -20°C if not used immediately.[1]

  • Conjugation:

    • Dissolve Ligand (0.8–1.0 equiv relative to carbonate) in anhydrous DMF or DMSO.

    • Add the Activated Diazirine Carbonate .

    • Add TEA (2.0 equiv).

    • Stir at RT for 4–16 hours.

  • Purification:

    • Purify via RP-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1] Avoid TFA if possible, or keep exposure short to prevent acid-catalyzed diazirine degradation.[1]

Protocol B: Conjugation to Acid-Ligands (Esterification)

Best for: Ligands with a carboxylic acid handle.[1]

Mechanism: Direct coupling using HATU or Steglich conditions. Because the diazirine alcohol (especially if secondary) is sterically hindered, DMAP is often required as a catalyst.

Reagents:

  • Ligand-COOH

  • Diazirine Alcohol[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) OR HATU[1]

  • DMAP (4-Dimethylaminopyridine) - Critical for alcohol coupling[1]

  • DCM or DMF[1]

Step-by-Step:

  • Setup:

    • Dissolve Ligand-COOH (1.0 equiv) in anhydrous DCM (or DMF if insoluble).

    • Add Diazirine Alcohol (1.2–1.5 equiv).

    • Add DMAP (0.5–1.0 equiv). High loading of DMAP helps drive the reaction with secondary alcohols.

  • Coupling:

    • Cool to 0°C on ice.

    • Add EDC (1.5 equiv).

    • Allow to warm to RT and stir for 12–24 hours.

  • Validation:

    • Monitor by LC-MS.[1][3][4] If conversion is low after 24h, add more EDC/DMAP.

  • Purification:

    • Standard RP-HPLC or Flash Chromatography.[1]

Visualization: Logical Workflows

Figure 1: Conjugation Pathway Selection

ConjugationStrategy Start Ligand Functional Group Amine Primary Amine (-NH2) Start->Amine Acid Carboxylic Acid (-COOH) Start->Acid Alcohol Hydroxyl (-OH) Start->Alcohol DSC Activate Diazirine with DSC Amine->DSC Protocol A Coupling Coupling Agent (HATU/EDC + DMAP) Acid->Coupling Protocol B Conversion Convert Diazirine-OH to Iodide/Tosylate Alcohol->Conversion Protocol C Carbamate Carbamate Linkage (Stable) DSC->Carbamate Ester Ester Linkage (Metabolically Labile) Coupling->Ester Ether Ether Linkage (Very Stable) Conversion->Ether

Caption: Decision tree for selecting the optimal chemical conjugation route based on ligand functionality.

Quality Control & Characterization

Before using the probe in biological assays, you must validate the conjugate.

MethodExpected Observation
LC-MS Observe parent ion [M+H]⁺.[1] Note: Diazirines do not fragment easily in standard ESI, but the loss of N₂ (-28 Da) is sometimes seen in source fragmentation.
¹H-NMR Diagnostic Signal: The methyl group on the diazirine ring typically appears as a singlet around 1.0–1.1 ppm .[1] The proton on the carbon bearing the alcohol/ester (CH-O) will shift downfield (e.g., from ~3.8 ppm to ~5.0 ppm) upon esterification/carbamoylation.
Photo-Stability Test The "Functional QC": Dissolve a small aliquot in Methanol. Irradiate at 365 nm for 10 minutes. Run LC-MS. The parent peak should disappear, replaced by solvent-insertion adducts (M + 32 Da for MeOH) or water adducts. This proves the diazirine was active.

Safety & Handling Protocol

  • Light Sensitivity: Perform all reactions in amber glassware or wrap flasks in aluminum foil. Use low-intensity LED room lighting if possible.[1]

  • Explosion Hazard: While aliphatic diazirines are generally safer than aromatic azides, they are high-energy compounds.[1] Do not heat neat (undiluted) material above 80°C.

  • Acidity: Avoid prolonged exposure to strong acids (pH < 2), which can hydrolyze the diazirine or the ester linkage.

References

  • Dubinsky, L. et al. (2012). "Synthesis of a Diazirine-Based Photoaffinity Probe for the Study of Protein-Ligand Interactions." Bioorganic & Medicinal Chemistry Letters. Link

  • Li, Z. et al. (2013). "Minimalist Linkers: Aliphatic Diazirines for Molecular Probes." Angewandte Chemie International Edition. Link

  • Mackinnon, A.L.[4][5] & Taunton, J. (2009). "Target Identification by Diazirine Photo-Cross-Linking." Current Protocols in Chemical Biology. Link

  • Kan, T. et al. (2005). "Photoaffinity labeling of small molecules." Chemical Communications. Link

Sources

optimal UV wavelength for activating methyl diazirine crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing methyl diazirine (alkyl diazirine) crosslinkers for photo-affinity labeling (PAL) and protein interaction mapping. Unlike the more robust trifluoromethyl phenyl diazirines (TFPD), methyl diazirines offer a steric advantage (near-isosteric to a methyl group) but present unique photochemical challenges—specifically the "Diazo Isomer Problem."

Application Note & Protocol Guide

Part 1: Executive Summary & Core Directive

The Optimal Wavelength: 365 nm (UV-A) is the practical gold standard for activating methyl diazirine crosslinkers in biological systems.

While the absorption maximum (


) of methyl diazirine is typically ~350 nm , 365 nm is preferred because:
  • Protein Integrity: Wavelengths <300 nm (UV-B/C) cause significant damage to proteins (disulfide bond cleavage, tryptophan oxidation) and nucleic acids.

  • Source Availability: High-power 365 nm LEDs are ubiquitous, consistent, and generate less heat than mercury arc lamps.

Critical Caveat (The "Diazo Trap"): Unlike aryl diazirines, methyl (alkyl) diazirines have a significant side reaction where photo-irradiation converts the diazirine not into the reactive carbene, but into a linear diazo isomer . This intermediate is long-lived and reacts slowly with acidic residues (Glu/Asp), potentially leading to background labeling or requiring extended irradiation times to clear.[1]

Part 2: Photochemistry & Mechanism

To optimize your protocol, you must understand the two competing pathways upon UV irradiation.

The Methyl Diazirine Activation Pathway

Upon absorption of a photon (~350–365 nm), the diazirine ring breaks. Ideally, it expels nitrogen (


) to form a Singlet Carbene , which inserts rapidly (nanoseconds) into nearby bonds.[2] However, a significant fraction isomerizes to a Diazo species .

DiazirineMechanism Diazirine Methyl Diazirine (Ground State) Excited Excited State (Singlet) Diazirine->Excited UV (365 nm) Carbene Singlet Carbene (Highly Reactive) Excited->Carbene -N2 (Fast) Diazo Diazo Isomer (Linear, Long-lived) Excited->Diazo Isomerization (~30-50% yield) Insertion Covalent Crosslink (Target Protein) Carbene->Insertion Insertion (C-H, N-H, O-H) Scavenging Quenched Product (Water/Buffer) Carbene->Scavenging Reaction with Solvent Diazo->Carbene Secondary UV Photon (Inefficient at 365nm) SlowReaction Nucleophilic Attack (Glu/Asp Residues) Diazo->SlowReaction Slow Thermal Reaction

Figure 1: The bifurcated pathway of methyl diazirine activation. Note the significant diversion to the Diazo Isomer, which complicates kinetics compared to aryl diazirines.

Part 3: Light Source Selection & Hardware

The success of the experiment depends heavily on the "Photon Flux" at the sample. Low-wattage handheld lamps often fail to drive the reaction to completion, leaving unreacted diazirine or "stalled" diazo intermediates.

Table 1: Light Source Comparison
Feature365 nm LED Array (Recommended)Mercury Arc / Discharge Lamp Handheld UV Lamp (6W)
Emission Spectrum Narrow band (±10 nm). Clean 365 nm.Broad spectrum. Requires Filter (>300 nm cutoff).Often broad, low intensity.
Heat Generation Low (Cold light).High (Requires sample cooling).Low.
Irradiation Time Seconds to Minutes (1–5 min).Minutes (5–15 min).[3]Long (15–30+ min).
Protein Damage Minimal.High risk if filter fails.Minimal, but low efficiency.
Suitability High. Best for reproducibility.Medium. Good if filtered properly.Low. Inconsistent crosslinking.

Hardware Recommendation: Use a high-output 365 nm LED irradiation system (e.g., Stratalinker LED or custom arrays) capable of delivering >10 mW/cm².

Part 4: Optimized Experimental Protocol

Objective: Crosslink a ligand (bearing methyl diazirine) to its receptor protein.

Materials
  • Probe: Methyl-diazirine labeled ligand (dissolved in DMSO).

  • Target: Purified protein or cell lysate (in PBS or HEPES, pH 7.4).

  • Buffers: Avoid Tris or Glycine during the incubation step if using NHS-diazirine (amine reactivity).[4] For the photo-step, PBS is ideal.

  • Equipment: 365 nm LED source, ice bath, 96-well plate (clear bottom) or microcentrifuge tubes (caps open).

Step-by-Step Workflow
1. Sample Preparation (Dark Step)
  • Equilibration: Incubate the probe with the target protein to allow binding equilibrium.

    • Concentration: Typically 10–100 µM protein; Probe at 1–5x

      
       (excess).
      
    • Solvent: Keep final DMSO concentration < 1% to avoid protein denaturation.

    • Time: 30–60 mins at 4°C (on ice) or RT, depending on binding kinetics.

    • Light Control: Perform all steps in low light or amber tubes.

2. UV Irradiation (The Critical Step)
  • Setup: Place samples on ice to prevent heating.

    • Vessel: If using tubes, open caps (plastic absorbs UV). If using plates, remove lids.

    • Distance: Position the 365 nm source 3–5 cm from the sample.

  • Exposure: Irradiate at 365 nm .

    • High Power (LED/Arc): 3–5 minutes.

    • Low Power (Handheld): 15–30 minutes (rotate tubes halfway).

  • Mechanistic Note: The ice bath is crucial not just for protein stability, but to slow down the non-specific thermal reactivity of the diazo isomer byproduct, forcing the reaction toward the desired photochemical carbene pathway or keeping the background low.

3. Post-Reaction Processing
  • Quenching: Unlike chemical crosslinkers, you stop the reaction by turning off the light.

  • Click Chemistry (Optional): If your probe has an alkyne/azide handle, perform CuAAC click reaction immediately after irradiation to attach a reporter (biotin/fluorophore).

    • Why Now? The diazirine is spent; the protein is crosslinked. Now you need to visualize it.

4. Analysis
  • SDS-PAGE / Western Blot: Detect the shift in molecular weight or the presence of the biotin tag.

  • Mass Spectrometry: Digest and analyze for the mass shift (+ probe mass). Look for insertion at acidic residues (Glu/Asp) as a signature of the "Diazo" side-reaction pathway if specificity is lower than expected.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseSolution
No Crosslinking Low UV intensity or opaque container.Remove tube caps. Decrease distance to lamp. Switch to high-power LED.
Protein Precipitation UV damage or heat aggregation.Ensure <300 nm filter is used.[3][4] Keep samples on ice during irradiation.
High Background Non-specific "Diazo" labeling.Reduce irradiation time.[3] Use "scavengers" (e.g., BSA) if probing complex lysates to soak up free carbene.
Low Yield Oxygen quenching (rare for singlet carbene but possible).Degas buffers with

or Argon before irradiation (carbene reacts with

to form ketones).

Part 6: References

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. Link

  • Sinz, A., et al. (2024).[5] Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking. Nature Communications. Link

  • Thermo Fisher Scientific. Photo-reactive Crosslinker Chemistry. (Accessed 2026). Link

  • Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions.[3] Nature Methods. Link

  • Interchim. Technical Sheet: Diazirine Crosslinkers. (Accessed 2026). Link

Sources

using 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol in click chemistry workflows

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol in Click Chemistry Workflows

Part 1: Executive Summary & Technical Context

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is a high-value "minimalist" building block used to introduce photo-crosslinking capabilities into bioactive small molecules.[1] Unlike bulky benzophenones or aryl azides, the aliphatic diazirine moiety is compact (~75 Da), minimizing steric perturbation to the native ligand-protein binding interaction.

Critical Technical Distinction: It is imperative to note that this specific molecule does not contain a click chemistry handle (such as an alkyne or azide). It functions solely as the photoreactive module .

  • The Challenge: To utilize this in a "Click Chemistry Workflow," the researcher must synthesize a probe that incorporates both this diazirine alcohol (for crosslinking) and a separate alkyne/azide handle (for enrichment/visualization).

  • The Solution: This guide details the "Modular Assembly" strategy, where this alcohol is coupled to a ligand-alkyne scaffold, enabling the powerful combination of Photo-Affinity Labeling (PAL) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

Part 2: Mechanism of Action

The workflow relies on two orthogonal chemical triggers:

  • UV-Activation (350–365 nm): The diazirine ring absorbs UV light, expelling nitrogen (N₂) to generate a highly reactive carbene . This carbene inserts rapidly (nanoseconds) into nearby C-H, N-H, or O-H bonds of the target protein, forming a permanent covalent adduct.

  • Bioorthogonal Click (CuAAC): Post-crosslinking, the probe-protein complex—now tagged with an alkyne (introduced separately)—reacts with an azide-functionalized reporter (fluorophore or biotin) via Cu(I) catalysis.[1]

Pathway Visualization: The Modular Probe Workflow

PAL_Click_Workflow cluster_0 Phase 1: Probe Assembly cluster_1 Phase 2: Live Cell Experiment cluster_2 Phase 3: Click & Analysis Diazirine 1-(3-methyl...)-1-ol (Photoreactive) Probe Final Probe (Diazirine + Alkyne) Diazirine->Probe Esterification Linker Bifunctional Linker (Alkyne-COOH) Linker->Probe Complex Non-Covalent Complex Probe->Complex Incubation Target Target Protein Target->Complex Crosslinked Covalently Labeled Protein Complex->Crosslinked UV (365nm) Carbene Insertion ClickProduct Triazole Adduct Crosslinked->ClickProduct CuAAC (Click) Reporter Azide-Reporter (Biotin/Fluor) Reporter->ClickProduct

Caption: Workflow integrating the diazirine alcohol building block into a clickable probe system. The alcohol provides the crosslinking function, while the alkyne handle must be engineered into the linker.

Part 3: Experimental Protocols

Protocol A: Probe Synthesis (Coupling Strategy)

Objective: To attach 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol to a carboxylic-acid-containing pharmacophore that also bears a terminal alkyne.[1]

Reagents:

  • 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (1.0 equiv)[1]

  • Ligand-Alkyne-COOH (1.0 equiv)[1]

  • EDC[1]·HCl (1.2 equiv)[1]

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Dissolution: Dissolve the Ligand-Alkyne-COOH in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Activation: Add EDC·HCl and DMAP. Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Coupling: Add 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]

  • Purification: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄. Purify via silica gel chromatography.

    • Note: Aliphatic diazirines are generally stable on silica but avoid prolonged exposure to acidic mobile phases.

Protocol B: Photo-Affinity Labeling (PAL)

Objective: To covalently crosslink the probe to the target protein in live cells or lysates.

Critical Parameters:

Parameter Setting Rationale
UV Wavelength 365 nm (Long-wave UV) Maximizes carbene generation while minimizing protein damage (avoid 254 nm).[1]

| Concentration | 100 nM – 10 µM | Match the


 of the parent ligand. Excess probe increases non-specific background. |
| Temperature  | 4°C (on ice) | Prevents thermal degradation and reduces lateral diffusion during irradiation. |

Step-by-Step:

  • Incubation: Treat cells/lysate with the synthesized Probe (from Protocol A) for 30–60 minutes at 37°C.

    • Control: Include a "Competitor" sample pre-treated with 10x excess of the parent drug (lacking the diazirine).

  • Wash (Optional): For adherent cells, wash 2x with cold PBS to remove unbound probe. For lysates, proceed directly.

  • Irradiation: Place samples on ice. Irradiate with a UV lamp (365 nm, ~100W) at a distance of 5–10 cm for 10–20 minutes.

    • Tip: Use a glass filter to block <300 nm light if using a broad-spectrum lamp.[1]

  • Lysis/Collection: If using whole cells, lyse now using RIPA buffer containing protease inhibitors.

Protocol C: CuAAC Click Chemistry (Protein Labeling)

Objective: To conjugate the crosslinked protein-probe complex with a reporter (e.g., Azide-Biotin).[1][2]

Reagents:

  • Reporter: Biotin-Azide (50 µM final)

  • Catalyst: CuSO₄ (1 mM final)

  • Ligand: THPTA or TBTA (100 µM final). THPTA is preferred for aqueous lysates to prevent protein precipitation.

  • Reducing Agent: Sodium Ascorbate (1 mM final)

Step-by-Step:

  • Preparation: Adjust lysate protein concentration to 1–2 mg/mL.

  • Click Mix Assembly: Add reagents in the following strict order to prevent copper oxidation or precipitation:

    • Lysate (Probe-labeled)[1]

    • Biotin-Azide[1]

    • Premixed CuSO₄ + THPTA (Ligand:Cu ratio 5:1)[3]

    • Sodium Ascorbate (Start the reaction immediately upon addition).

  • Incubation: Vortex gently and incubate for 1 hour at RT in the dark .

  • Termination: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) or precipitate proteins using cold acetone/methanol to remove excess reagents.
    
  • Analysis:

    • In-Gel Fluorescence: If using a fluorescent azide, run SDS-PAGE and scan.[1]

    • Western Blot: If using biotin, transfer to nitrocellulose and probe with Streptavidin-HRP.

Part 4: Troubleshooting & Optimization

Common Failure Modes:

  • No Signal:

    • Cause: Inefficient crosslinking.

    • Fix: Ensure UV source is strictly 365 nm. Check probe binding affinity.

    • Cause: Oxidation of Copper.

    • Fix: Use fresh Sodium Ascorbate (prepare daily). Increase THPTA concentration.

  • High Background (Smear):

    • Cause: Non-specific hydrophobic binding of the diazirine probe.

    • Fix: Lower probe concentration. Perform stricter washes before UV irradiation.

    • Cause: "Click" background.[4][5]

    • Fix: Use a "No Probe" control to assess background signal from the click reagents themselves.

  • Precipitation during Click:

    • Cause: Copper instability.[5]

    • Fix: Switch from TBTA (poorly soluble) to THPTA (water-soluble ligand).[1]

References

  • Dubinsky, L., et al. "Examination of the effect of the annealing solvent on the photo-crosslinking of diazirine-functionalized polymers." Polymer, 2025.[6][7] 6

  • Li, Z., et al. "Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors."[8] Angewandte Chemie International Edition, 2013.[8] 8

  • MacKinnon, A.L., et al. "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology, 2013. 2[1][2][9]

  • George, D.E., et al. "Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker." ACS Omega, 2025. 9[1][2][9]

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Protocols, 2022. 5

Sources

Precision Proteomics: Designing Minimal Steric Hindrance Photo-Probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Overview: The "Observer Effect" in Chemical Proteomics

In drug discovery, the "Observer Effect"—where the act of observation alters the system—is a critical failure mode in target deconvolution. Traditional photoaffinity labeling (PAL) probes often utilize bulky photoreactive groups (e.g., benzophenones) and large enrichment handles (e.g., biotin) directly attached to a pharmacophore. These modifications introduce significant steric bulk, often obliterating the native binding affinity of the parent molecule and leading to false-negative data.

This guide details the design and application of Minimalist Photo-Probes : "stealth" chemical tools that integrate sub-kilodalton photoreactive and enrichment moieties directly into the pharmacophore scaffold. By minimizing steric hindrance, these probes retain native-like potency and selectivity, enabling high-fidelity mapping of the drug-target interactome.

Anatomy of a Minimalist Probe

To reduce steric burden, the probe architecture must shift from a "pendant" design (hanging tags off a linker) to an "integrated" design.

2.1 The Photophore: Aliphatic Diazirines

While benzophenones are robust, their large size (~180 Da) and bicyclic structure often clash with binding pockets.

  • The Solution: Aliphatic (Alkyl) Diazirines .

  • Size: Compact (~40 Da), nearly isosteric to a methyl or ethyl group.

  • Mechanism: Upon UV irradiation (~365 nm), they generate a reactive carbene that inserts into nearby C-H, N-H, or O-H bonds.

  • Nuance: Unlike aryl-diazirines (which are larger), alkyl-diazirines can sometimes rearrange into diazo species that preferentially label acidic residues (Asp/Glu), a feature that can be exploited for active-site mapping.

2.2 The Handle: Terminal Alkyne

Direct attachment of biotin (~244 Da) is prohibited in minimalist design due to its size and polarity.

  • The Solution: Terminal Alkyne (–C≡CH) .

  • Size: Extremely small (~25 Da).

  • Mechanism: Inert in biological systems until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) post-lysis.

2.3 Comparative Architecture (Visualized)

ProbeArchitecture cluster_bulky Traditional Bulky Probe (High Steric Hindrance) cluster_minimal Minimalist Probe (Native-like Binding) Drug1 Pharmacophore Linker1 PEG Linker Drug1->Linker1 Photo1 Benzophenone (Bulky) Linker1->Photo1 Tag1 Biotin (Large) Photo1->Tag1 Drug2 Pharmacophore Photo2 Alkyl Diazirine (Methyl-isostere) Drug2->Photo2 Integrated Tag2 Alkyne (Click Handle) Drug2->Tag2 Solvent Exposed

Figure 1: Structural comparison between traditional bulky probes and minimalist designs. The minimalist approach integrates the diazirine and alkyne directly into the scaffold, preserving binding interfaces.

Design Protocol: SAR-Guided Engineering

Objective: Place the diazirine and alkyne at positions that do not disrupt the primary binding interaction.

  • Analyze Structure-Activity Relationships (SAR):

    • Consult crystal structures or SAR data of the parent ligand.

    • Identify "Solvent-Exposed" regions: Ideal for the Alkyne handle.

    • Identify "Buried" hydrophobic pockets: Ideal for the Aliphatic Diazirine (replacing a methyl/ethyl group).

  • The "Nested" Strategy:

    • Instead of appending the diazirine, replace an existing structural motif.

    • Example: If the drug has a tert-butyl group, replace it with a trifluoromethyl diazirine or a spiro-diazirine.

  • Synthesis Validation:

    • Confirm the probe retains IC50/Kd within 2-5x of the parent compound. If potency drops >10x, the probe is sterically compromised and will yield poor proteomic data.

Experimental Protocol: Chemoproteomic Workflow

This protocol utilizes a "Two-Step" labeling strategy: In situ crosslinking followed by ex situ click chemistry .

Phase A: Live-Cell Incubation & Crosslinking
  • Reagents: Minimalist Probe, Parent Drug (Competitor), UV Lamp (365 nm, e.g., Stratalinker or handheld UV LED).

  • Cell Preparation: Grow cells (e.g., HeLa, HEK293) to 80-90% confluence.

  • Competition Control (Critical):

    • Sample A (Probe): Treat with Probe (e.g., 1-10 µM).

    • Sample B (Competition): Pre-treat with 10-20x excess of Parent Drug for 1 hour, then add Probe.

    • Sample C (No UV): Probe added, but no irradiation (controls for non-covalent background).

  • Incubation: Incubate for 30–60 mins at 37°C. Note: Minimalist probes enter cells rapidly; long incubations may increase non-specific metabolic labeling.

  • Crosslinking:

    • Wash cells 2x with ice-cold PBS to remove unbound probe.

    • Irradiate cells in minimal PBS on ice at 365 nm for 5–10 minutes.

    • Caution: Ensure the light source does not emit <300 nm (damages proteins) or heat the sample (thermal denaturation).

Phase B: Lysis & Click Chemistry (CuAAC)
  • Reagents: Lysis Buffer (1% SDS, 50 mM HEPES pH 7.5), Azide-Biotin-Tag, CuSO4, TCEP, TBTA ligand.

  • Lysis: Harvest cells, lyse in high-detergent buffer (1% SDS is required to solubilize crosslinked complexes). Sonicate and clear debris.

  • Protein Normalization: Dilute to 1-2 mg/mL protein concentration.

  • Click Reaction Mix:

    • Add Azide-Biotin (100 µM).

    • Add TBTA (100 µM).

    • Add CuSO4 (1 mM).

    • Add TCEP (1 mM) last to initiate.

    • Vortex and incubate 1 hour at RT.

  • Precipitation: Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess click reagents. Resuspend in 8M Urea.

Phase C: Enrichment & MS Analysis
  • Streptavidin Pulldown: Incubate resuspended proteins with Streptavidin-Agarose beads (2 hours).

  • Stringent Washing: Wash beads aggressively (1% SDS, 4M Urea) to remove non-covalent binders. The covalent bond formed by the diazirine is stable.

  • On-Bead Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight.

  • LC-MS/MS: Analyze peptides.

    • Data Analysis: Look for proteins significantly enriched in Sample A vs Sample B (Competition).

Data Visualization & Logic Flow

The following diagram illustrates the decision logic and experimental workflow for minimalist probe proteomics.

Workflow cluster_exp Experimental Phase Design SAR-Guided Design (Replace Methyl w/ Diazirine) Synth Probe Synthesis & IC50 Validation Design->Synth Incubate Live Cell Incubation (+/- Competitor) Synth->Incubate UV UV Crosslinking (365 nm, 10 min) Incubate->UV Click CuAAC Click Chemistry (Add Biotin-Azide) UV->Click Enrich Streptavidin Enrichment & Stringent Wash Click->Enrich MS LC-MS/MS Analysis (TMT or Label-Free) Enrich->MS Filter Bioinformatic Filtering (Enrichment > 5x vs Comp) MS->Filter

Figure 2: End-to-End workflow from SAR-guided probe design to bioinformatic target validation.

Technical Reference Data

Table 1: Photophore Selection Guide

FeatureAliphatic DiazirineTrifluoromethyl Phenyl DiazirineBenzophenone
Steric Size ~40 Da (Minimal)~150 Da (Moderate)~180 Da (Bulky)
Activation 350-365 nm350-365 nm350-365 nm
Reactive Species Carbene (rapid) or Diazo (long-lived)Carbene (rapid)Diradical (reversible)
Residue Bias Acidic (Asp/Glu) preferencePromiscuous (C-H insertion)Methionine/Hydrophobic
Best Use Minimalist Probes , Active SitesGeneral PAL, Surface MappingProtein-Protein Interactions
Troubleshooting & Validation
  • Self-Validation (Trustworthiness):

    • The "Fluorescence Check": Before MS, run a small aliquot of the "Click" reaction on an SDS-PAGE gel using a Fluorescent Azide (e.g., Rhodamine-Azide) instead of Biotin. You should see distinct bands that disappear in the "Competition" lane. If the competition lane is identical to the probe lane, your probe is binding non-specifically.

  • Chimeric Spectra: Minimalist probes often crosslink to peptides without a cleavable linker. This results in complex MS2 spectra (peptide + probe mass). Ensure your search engine (e.g., MaxQuant, FragPipe) is configured with the correct variable modification mass for the probe adduct.

References
  • Li, Z., et al. (2013).[1] "Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling." Angewandte Chemie International Edition. Link

  • Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. Link

  • Mackinnon, A. L., & Taunton, J. (2009). "Target identification by diazirine photo-cross-linking and click chemistry." Current Protocols in Chemical Biology. Link

  • West, A. V., & Woo, C. M. (2023).[2] "Photoaffinity Labeling Chemistries Used to Map Biomolecular Interactions." Israel Journal of Chemistry. Link

  • Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry. Link

Sources

Illuminating Biological Interactions: A Guide to In Vivo Photo-Crosslinking with Aliphatic Diazirines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Molecular Interactions in Real-Time

Understanding the intricate network of interactions between proteins and other biomolecules within a living organism is fundamental to advancing drug discovery and our understanding of disease. Many of these interactions, however, are transient and of low affinity, making them challenging to study using traditional biochemical methods that often require cell lysis and purification, thereby disrupting the native context. In vivo photo-crosslinking with aliphatic diazirines has emerged as a powerful strategy to overcome these limitations by covalently "trapping" interactions as they occur in living cells and organisms.[1][2][3]

Aliphatic diazirines are small, three-membered ring structures containing a carbon and two nitrogen atoms.[4] Upon irradiation with long-wave UV light (typically around 350-365 nm), they extrude nitrogen gas to generate a highly reactive carbene intermediate.[5] This carbene can then rapidly and non-specifically insert into neighboring C-H, O-H, and N-H bonds, forming a stable covalent crosslink between the probe-bearing molecule and its interacting partners.[2]

The Aliphatic Diazirine Advantage:

Compared to other photo-crosslinkers like benzophenones and aryl azides, aliphatic diazirines offer several key advantages for in vivo applications:

  • Minimal Size: The small size of the diazirine group minimizes steric hindrance, reducing the likelihood of altering the biological activity or binding properties of the parent molecule.[4][6][7]

  • Favorable Activation Wavelength: Activation with long-wave UV light (350-365 nm) is less damaging to cells and tissues compared to the shorter wavelengths required for some other crosslinkers.[8]

  • High Reactivity and Short Lifetime of Carbene: The generated carbene is highly reactive and has a very short lifetime, ensuring that crosslinking is restricted to immediate-proximity interactions.[8]

Designing and Synthesizing the Perfect Probe

The success of an in vivo photo-crosslinking experiment hinges on the careful design and synthesis of the aliphatic diazirine-containing probe. The probe is typically a modified version of a known bioactive small molecule, peptide, or other ligand of interest.

Key Design Considerations:
  • Preservation of Biological Activity: The position of the diazirine moiety should be carefully chosen to minimize disruption of the molecule's interaction with its target. Structure-activity relationship (SAR) data is invaluable in guiding this placement.

  • Inclusion of a Reporter Handle: For downstream analysis, a bioorthogonal handle, such as a terminal alkyne or azide, is typically incorporated into the probe. This allows for the "click" conjugation of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) after the crosslinking event.[5]

  • Stability and Bioavailability: The probe must be stable under physiological conditions and able to reach its target within the living system.[9] For in vivo studies in animal models, factors like cell permeability and pharmacokinetic properties are critical.[9]

General Synthetic Strategy:

A common approach for synthesizing aliphatic diazirine probes involves a one-pot reaction from a ketone precursor. This method is often efficient and avoids harsh conditions that could compromise the integrity of the probe.[4]

G Ketone Ketone Precursor Diaziridine Diaziridine Intermediate Ketone->Diaziridine One-pot reaction Ammonia Ammonia Ammonia->Diaziridine HOSA Hydroxylamine-O-sulfonic acid HOSA->Diaziridine Base Base (e.g., KOH) Base->Diaziridine Diazirine Aliphatic Diazirine Probe Diaziridine->Diazirine Oxidation Oxidation Oxidation

In Vivo Photo-Crosslinking: Protocols and Methodologies

The following protocols provide a framework for conducting in vivo photo-crosslinking experiments in both cell culture and animal models. It is crucial to optimize parameters such as probe concentration, incubation time, and UV irradiation conditions for each specific experimental system.

Protocol for In Vivo Photo-Crosslinking in Cell Culture

This protocol describes the general steps for photo-crosslinking in mammalian cells grown in culture.

Materials:

  • Aliphatic diazirine-containing photo-affinity probe

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Ice bath

Procedure:

  • Cell Culture: Plate cells at an appropriate density in multi-well plates and grow to the desired confluency.

  • Probe Incubation: Treat the cells with the aliphatic diazirine probe at a predetermined concentration (typically in the low micromolar range). The optimal incubation time should be determined empirically but is often between 30 minutes to a few hours.

  • UV Irradiation:

    • Wash the cells with ice-cold PBS to remove excess probe.

    • Place the cell culture plate on an ice bath to minimize cellular stress during irradiation.[8]

    • Irradiate the cells with a 365 nm UV lamp for a specified duration (e.g., 1-30 minutes).[8] The optimal irradiation time will depend on the lamp intensity and the specific probe.

  • Sample Collection: After irradiation, immediately harvest the cells by scraping or trypsinization.

  • Downstream Analysis: Proceed with cell lysis and subsequent analysis as described in Section 4.

G CellCulture CellCulture ProbeIncubation ProbeIncubation CellCulture->ProbeIncubation UVIrradiation UVIrradiation ProbeIncubation->UVIrradiation SampleHarvest SampleHarvest UVIrradiation->SampleHarvest

Protocol for In Vivo Photo-Crosslinking in Animal Models

This protocol provides a general outline for performing photo-crosslinking experiments in a murine model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Aliphatic diazirine-containing photo-affinity probe formulated for in vivo administration

  • Animal model (e.g., mouse)

  • Appropriate administration vehicle (e.g., saline, DMSO/PEG formulation)

  • UV light source suitable for animal irradiation

  • Anesthesia and surgical tools as required

Procedure:

  • Probe Administration: Administer the diazirine probe to the animal via an appropriate route (e.g., intravenous, intraperitoneal, or oral administration). The dosage and timing will depend on the pharmacokinetic properties of the probe.

  • Tissue-Specific Irradiation: At the time of predicted maximum target engagement, irradiate the target tissue or the whole animal with 365 nm UV light. The duration and intensity of irradiation need to be carefully optimized to achieve sufficient crosslinking without causing significant tissue damage.[10] For internal organs, this may require surgical exposure.

  • Tissue Harvesting: Immediately following irradiation, euthanize the animal and harvest the target tissues.

  • Sample Processing: Homogenize the tissues and prepare lysates for downstream analysis.

Downstream Analysis: Unveiling the Crosslinked Interactome

Following in vivo photo-crosslinking, the identification of crosslinked proteins and the mapping of interaction sites are typically achieved through a combination of affinity purification and mass spectrometry.

Workflow:

  • Cell/Tissue Lysis: Lyse the collected cells or tissue homogenates in a buffer containing detergents and protease inhibitors to solubilize proteins and prevent degradation.

  • Click Chemistry: If the probe contains a bioorthogonal handle, perform a click reaction to attach a biotin tag to the crosslinked complexes.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged, crosslinked protein complexes.

  • Proteolytic Digestion: Digest the enriched proteins into smaller peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the crosslinked peptides and map the sites of interaction.

G Lysis Lysis Click Click Lysis->Click Purification Purification Click->Purification Digestion Digestion Purification->Digestion MS MS Digestion->MS Data Data MS->Data

Quantitative Analysis: Measuring Crosslinking Efficiency and Specificity

Quantitative mass spectrometry techniques can be employed to assess the efficiency and specificity of in vivo photo-crosslinking.[11][12][13]

MethodDescriptionApplication
Label-Free Quantification (LFQ) Compares the signal intensity of identified peptides between different experimental conditions (e.g., with and without UV irradiation, or in the presence of a competitor).Provides relative quantification of crosslinking efficiency and can help identify specific interactors.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are metabolically labeled with "light" or "heavy" isotopes of amino acids. The relative abundance of crosslinked peptides can be determined by the ratio of light to heavy signals in the mass spectrometer.Enables accurate relative quantification of protein-protein interactions under different conditions.[12]

Troubleshooting: Navigating Common Challenges

ProblemPossible CauseSolution
Low Crosslinking Yield - Inefficient probe delivery or low bioavailability.- Insufficient UV irradiation.- Probe instability.- Optimize probe formulation and administration route.- Increase UV irradiation time or intensity.- Assess probe stability in biological media.
High Background/Non-specific Labeling - Probe concentration is too high.- Excessive UV irradiation.- Non-specific binding of the probe.- Titrate the probe concentration to the lowest effective level.- Optimize UV irradiation time.- Include a non-photoreactive control probe in the experiment.
Poor Enrichment of Crosslinked Complexes - Inefficient click reaction.- Incomplete biotinylation.- Harsh washing conditions during affinity purification.- Optimize click reaction conditions (catalyst, ligands, time).- Ensure complete biotinylation.- Use milder wash buffers.
Difficulty in Identifying Crosslinked Peptides - Low abundance of crosslinked species.- Complex fragmentation spectra.- Enrich for crosslinked peptides using size-exclusion or strong cation exchange chromatography.- Use specialized data analysis software for crosslink identification.

Conclusion

In vivo photo-crosslinking with aliphatic diazirines is a versatile and powerful technique for studying biomolecular interactions in their native context. By providing a means to capture fleeting interactions within living cells and organisms, this method offers unparalleled opportunities to advance our understanding of complex biological systems and to accelerate the discovery and development of new therapeutics. Careful experimental design, probe optimization, and rigorous data analysis are paramount to the successful application of this technology.

References

  • Müller, F., Graziadei, A., & Rappsilber, J. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(14), 9041–9048. [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Current Opinion in Chemical Biology, 48, 8-16. [Link]

  • Pham, N. D., Parker, R. B., & Kohler, J. J. (2013). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Current Protocols in Chemical Biology, 5(2), 103–120. [Link]

  • Chou, C., Uprety, R., Davis, L., Chin, J. W., & Deiters, A. (2011). Genetically encoding an aliphatic diazirine for protein photocrosslinking. Chemical Science, 2(3), 480-483. [Link]

  • Wollensak, G., Spoerl, E., & Seiler, T. (2013). Effect of Irradiation Time on riboflavin-ultraviolet-A Collagen Crosslinking in Rabbit Sclera. Journal of Cataract & Refractive Surgery, 39(6), 949-954. [Link]

  • Müller, F., Graziadei, A., & Rappsilber, J. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(14), 9041-9048. [Link]

  • Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews, 111(8), 4405-4417. [Link]

  • Mishra, P. K., Yoo, C. M., Hong, E., & Rhee, H. W. (2020). Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. Chemistry–An Asian Journal, 15(10), 1544-1557. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions, 46(5), 1119-1128. [Link]

  • Götze, M., Iacobucci, C., & Sinz, A. (2020). Enhanced photo-crosslinking in living cells with high-intensity longwave ultraviolet light. bioRxiv. [Link]

  • Lipecki, A., Dumitru, A., & Lipecki, J. (2020). Fundamentals of light-cell–polymer interactions in photo-cross-linking based bioprinting. APL Bioengineering, 4(4), 041508. [Link]

  • Sakamoto, K., Umehara, T., & Ito, K. (2020). A Photo-Cross-Linking Approach to Monitor Protein Dynamics in Living Cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(2), 129317. [Link]

  • Cziegler, C., & Seeberger, P. H. (2021). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Angewandte Chemie International Edition, 60(4), 1732-1753. [Link]

  • Hino, N., & Yanagitani, K. (2017). Photocrosslinking approaches to interactome mapping. Essays in Biochemistry, 61(5), 513–521. [Link]

  • MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. Current Protocols in Chemical Biology, 1(1), 55-69. [Link]

  • Ichiishi, N., Moore, K. P., Wassermann, A. M., Wolkenberg, S. E., & Krska, S. W. (2019). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. ACS Medicinal Chemistry Letters, 10(1), 56–61. [Link]

  • Mishra, P. K., Yoo, C. M., Hong, E., & Rhee, H. W. (2020). Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. Chemistry, an Asian journal, 15(10), 1544-1557. [Link]

  • Kambe, T., Hulce, J. J., & Cravatt, B. F. (2014). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. Journal of the American Chemical Society, 136(38), 13241-13248. [Link]

  • Steimer, J., & Mootz, H. D. (2022). A Photo-Crosslinking Approach to Identify Class II SUMO-1 Binders. Frontiers in Chemistry, 10, 876939. [Link]

  • Liu, T., & Li, X. (2018). A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells. Molecular & Cellular Proteomics, 17(1), 169-180. [Link]

  • Urban, N., Schneider, L., & Wombacher, R. (2016). Quantifying photoreactions in living cells by uncaging of 5. Nature Communications, 7(1), 1-9. [Link]

  • Wang, L., Tachrim, Z. P., Kurokawa, N., Ohashi, F., Sakihama, Y., Hashidoko, Y., & Hashimoto, M. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1389. [Link]

  • MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry. Current protocols in chemical biology, 1(1), 55-69. [Link]

Sources

Application Note: Preparation and Utilization of Diazirine-Labeled Drug Analogs for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Target identification remains the primary bottleneck in phenotypic drug discovery. This guide details the engineering of photoaffinity probes using Trifluoromethyl Phenyldiazirine (TPD) , the industry-standard photophore due to its chemical stability and carbene-mediated crosslinking efficiency. Unlike benzophenones (bulky, long irradiation times) or aryl azides (nucleophile-dependent, UV-damaging), TPD offers a "silent" labeling strategy activated at bio-orthogonal wavelengths (~365 nm). This protocol covers structural design, chemical synthesis via the modified Graham reaction, and the downstream proteomic workflow.

Part 1: Structural Design Principles

The success of a Photoaffinity Labeling (PAL) experiment hinges on the Probe Design . The probe must retain the native affinity of the parent drug while accommodating two extrinsic moieties: the Photophore (Diazirine) and the Reporter Handle (Alkyne/Azide).

The "Silent" Design Strategy

To minimize steric clash, the TPD moiety should be placed at a solvent-exposed region of the drug, identified via Structure-Activity Relationship (SAR) data.

FeatureTrifluoromethyl Phenyldiazirine (TPD)Aliphatic DiazirineBenzophenone
Size Medium (Aromatic ring mimic)Small (Methyl/t-Butyl mimic)Large (Bulky bi-aryl)
Activation ~350–365 nm (Safe for cells)~350–365 nm350–360 nm (Requires long exposure)
Intermediate Singlet Carbene (High reactivity)Carbene (Prone to rearrangement)Triplet Diradical (Reversible)
Stability High (Chemical & Thermal)ModerateHigh
Preference Primary Choice (Robustness) Secondary (Strict sterics)Legacy applications
The Bifunctional Linker

Avoid direct attachment of the reporter tag to the pharmacophore if possible. Use a "Minimalist Linker" strategy:

  • Alkyne Handle: Preferred over azide for the probe due to lower background reactivity in lysates.

  • Positioning: Place the diazirine near the binding pocket pharmacophore, and the alkyne handle at the distal exit vector.

PAL_Design cluster_0 Probe Architecture cluster_1 Mechanism Drug Parent Drug (Pharmacophore) Linker Linker (PEG/Alkyl) Drug->Linker Solvent Exposed TPD Diazirine (TPD) (Crosslinker) Drug->TPD SAR Tolerant Site Tag Alkyne Handle (Click Chemistry) Linker->Tag Solvent Exposed UV UV (365 nm) TPD->UV Carbene Singlet Carbene UV->Carbene Target Protein Target (C-H Insertion) Carbene->Target

Figure 1: Architecture of a bifunctional photoaffinity probe and the activation mechanism.

Part 2: Chemical Synthesis (Modified Graham Reaction)

The synthesis of the TPD moiety is non-trivial and requires handling potentially explosive intermediates. The standard route converts a trifluoroacetyl group to a diazirine.

Retrosynthetic Pathway
  • Ketone Formation: Lithiation of aryl bromide + Trifluoroacetyl piperidine.

  • Oxime Formation: Condensation with Hydroxylamine.

  • Tosylation: Activation of the oxime.

  • Diaziridine Formation: Reaction with liquid ammonia (The critical step).

  • Oxidation: Conversion to diazirine using Iodine (

    
    ) or Silver Oxide (
    
    
    
    ).
Detailed Synthesis Protocol (TPD Moiety)

Safety Note: Perform all diazirine synthesis behind a blast shield. Avoid metal spatulas with dry diazirines.

Step 1: Trifluoroacetylation React the aryl bromide precursor with


-BuLi (-78°C, THF), then quench with 

-trifluoroacetyl piperidine. This yields the Trifluoromethyl Ketone .

Step 2: Oxime Tosylation Reflux the ketone with


 in Ethanol/Pyridine to form the oxime. React the isolated oxime with Tosyl Chloride (

) and DMAP in DCM to yield the Tosyl Oxime .

Step 3: The Ammonia Cyclization (Critical)

  • Condense anhydrous Liquid Ammonia (~10 mL) into a reaction flask at -78°C using a dry ice/acetone condenser.

  • Dissolve the Tosyl Oxime in minimal anhydrous DCM or Ether.

  • Slowly add the oxime solution to the liquid ammonia.

  • Seal the pressure vessel (if using) or allow to stir at reflux (-33°C) for 4–6 hours.

  • Allow ammonia to evaporate overnight.

  • Extract the residue (crude Diaziridine ) with Ether.

Step 4: Oxidation to Diazirine

  • Dissolve crude diaziridine in Methanol.

  • Add Triethylamine (3 eq).

  • Add solid Iodine (

    
    ) portion-wise until the brown color persists.
    
  • Stir for 30 mins.

  • Quench with aqueous Sodium Thiosulfate (

    
    ).
    
  • Extract with Ether. Purification via silica gel chromatography (keep away from light) typically yields the TPD product as a colorless oil/solid.

Part 3: Target Identification Protocol

This protocol uses a "Click-Silencing" approach: The probe is crosslinked in live cells or lysate, then "clicked" to a biotin-azide or fluorophore-azide for detection.

Reagents & Buffers
  • Lysis Buffer: PBS, 0.1% NP-40, Protease Inhibitor Cocktail. Avoid Tris buffers during Click reaction as they chelate Copper.[1]

  • Click Master Mix:

    • 
       (1 mM final)
      
    • TBTA Ligand (100 µM final)

    • Sodium Ascorbate (1 mM final - Freshly prepared)

    • Azide-Biotin or Azide-TAMRA (50 µM final)

Experimental Workflow

Phase A: Incubation & Competition (The Control)

  • Prepare Cells: Grow cells to 90% confluence.

  • Competition Control: Pre-incubate one set of samples with 10x–50x excess of parent drug for 30 mins. This saturates the specific binding site.

  • Probe Addition: Add the Diazirine Probe (typically 1–10 µM) to all samples. Incubate for 30–60 mins at 37°C.

Phase B: Photo-Crosslinking

  • Wash: Remove media, wash 2x with cold PBS to remove unbound probe.

  • Irradiation: Place cells (in minimal PBS) on ice.

  • UV Exposure: Irradiate with 365 nm UV light (e.g., Stratalinker or LED array) for 5–10 minutes .

    • Critical: Keep on ice to prevent thermal degradation. Do not use <300 nm light (protein damage).

Phase C: Click Chemistry & Enrichment

  • Lysis: Lyse cells, clarify by centrifugation (15,000 x g, 10 min).

  • Adjust Protein: Normalize protein concentration to 1–2 mg/mL.

  • Click Reaction: Add Click Master Mix.[1] Vortex. Incubate 1 hour at Room Temp with rotation.

  • Precipitation: Precipitate proteins with cold Acetone or Methanol/Chloroform to remove excess unreacted click reagents.

  • Re-solubilization: Dissolve pellet in 1% SDS/PBS.

  • Enrichment: Incubate with Streptavidin-Agarose beads (1–2 hours).

  • Wash: Stringent washing (1% SDS, then 6M Urea) to remove non-covalent binders.

  • Elution: Boil in Laemmli buffer (for Western Blot) or perform On-Bead Digestion (for Mass Spec).

Workflow cluster_exp Experimental Setup Cells Live Cells Probe Add Diazirine Probe (1-10 µM) Cells->Probe Comp Competition Control (+ Excess Drug) Comp->Probe UV UV Irradiation (365 nm, 10 min, Ice) Probe->UV Lysis Cell Lysis (PBS/NP-40) UV->Lysis Click CuAAC Click Reaction (+ Biotin-Azide) Lysis->Click Enrich Streptavidin Pull-down Click->Enrich Analysis Western Blot / LC-MS Enrich->Analysis

Figure 2: Step-by-step workflow for Target Identification.

Part 4: Data Analysis & Troubleshooting

Interpreting Results

A specific target hit is identified by the Competition Profile :

  • Sample (Probe only): Strong band (WB) or high peptide count (MS).

  • Control (Probe + Competitor): Disappearance or significant reduction of the signal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Labeling Inefficient PhotolysisCheck UV lamp intensity (365 nm). Ensure plasticware is UV-transparent.
High Background Non-specific bindingReduce probe concentration. Increase wash stringency (use 6M Urea or high salt).
Precipitation Copper instabilityUse THPTA or TBTA ligand to stabilize Cu(I). Ensure no EDTA/Tris in lysis buffer.
Probe Inactive Steric hindranceRe-design probe; move diazirine to a different position based on docking models.

References

  • Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link][2]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012).[2] Diazirine based photoaffinity labelling.[2][3][4][5][6][7][8][9] Bioorganic & Medicinal Chemistry. [Link]

  • Li, Z., et al. (2021). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE). Bioorganic & Medicinal Chemistry. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004).[10] Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. [Link]

Sources

Troubleshooting & Optimization

preventing diazirine degradation during chemical synthesis steps

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Diazirine Degradation During Chemical Synthesis Steps Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Diazirine Technical Support Hub

As a Senior Application Scientist, I often see promising photoaffinity labeling (PAL) campaigns fail not because of biology, but because the chemical probe was silently degraded during synthesis or handling. Diazirines are the "Goldilocks" of PAL reagents—smaller than benzophenones and more stable than aryl azides—but they possess a unique set of vulnerabilities that must be managed.

This guide is structured as a series of Support Tickets addressing the most common failure modes I encounter in the field.

Ticket #101: "My probe shows no photo-activity after synthesis."

Diagnosis: Premature Photolysis or Thermal Decomposition. Status: Critical

The Mechanism: Diazirines are designed to expel nitrogen (


) and generate a reactive carbene upon excitation at ~350–365 nm .[1] However, this activation energy barrier is lower than many chemists realize. Ambient lab light (fluorescent tubes) often contains enough UV leakage to slowly degrade the diazirine over hours of bench work. Furthermore, while diazirines are thermally stable relative to diazo compounds, prolonged heating above 100°C  (or even lower for alkyl variants) induces thermal elimination of 

.

Troubleshooting Protocol:

  • The "Darkroom" Rule:

    • Strict Shielding: All reactions involving the diazirine moiety must be performed in amber glassware or vessels wrapped entirely in aluminum foil.

    • Light Source Check: Verify that your fume hood lighting does not emit significant UV. If unsure, work with the sash down and lights off or use red-light conditions for critical steps.

  • Thermal Limits:

    • Reaction Temperature: Keep reaction temperatures < 40°C whenever possible.

    • Reflux Ban: Never reflux a diazirine-containing intermediate in high-boiling solvents (e.g., DMF, DMSO) unless absolutely necessary and validated.

    • Solvent Removal: When using a rotary evaporator, set the bath temperature to < 30°C . The combination of heat and vacuum can accelerate degradation.

Visual Aid: Photolysis Risk Assessment

Diazirine_Handling Start Handling Diazirines Light Ambient Light Exposure Start->Light Unprotected Heat Heat (>40°C) Start->Heat Rotovap/Reflux Safe Stable Probe Start->Safe Amber Glass/Foil + Cool Degraded Degraded (Carbene/N2 Loss) Light->Degraded Slow Degradation UV_Source UV Source (350-365nm) UV_Source->Degraded Rapid Activation Heat->Degraded Thermal Elimination Safe->UV_Source Intended Experiment

Caption: Figure 1. Environmental risk factors leading to premature diazirine degradation.

Ticket #102: "I lost the diazirine ring during a reduction step."

Diagnosis: Chemical Incompatibility with Reducing Agents. Status: High Priority

The Mechanism: The diazirine ring (


) is an unsaturated, strained system. While it is more robust than an azide, it is not  inert to strong reducing conditions.
  • Catalytic Hydrogenation (

    
    ):  This is the #1 killer. Palladium on carbon will readily reduce the diazirine double bond (or the entire ring), destroying its photo-activity.
    
  • Phosphines (Staudinger-type reactivity): While less reactive than azides, diazirines are electrophilic.[2] High concentrations of reactive phosphines (e.g.,

    
    ) can attack the ring, especially at elevated temperatures.
    

Compatibility Matrix:

Reagent / ConditionCompatibilityNotes

/ Pd-C
INCOMPATIBLE Will reduce the diazirine ring. Avoid completely.

Compatible Generally safe for ketone/aldehyde reductions at RT.
DTT /

-ME
Compatible Unlike aryl azides, diazirines are generally stable to thiol reductants used in protein buffers (e.g., 1-5 mM).
TCEP Caution Generally compatible in biological buffers, but avoid high concentrations/heat during synthesis.
Suzuki Coupling (Pd) Conditional Possible with optimized conditions (mild base, lower temp), but diazirine can coordinate Pd.
Acid (TFA/HCl) Variant Dependent Aryl: Stable. Alkyl: Unstable (forms acid-sensitive diazo intermediates).

Corrective Action: If you need to reduce another functional group (e.g., an alkene or ketone) in the presence of a diazirine:

  • Switch Reagents: Use Sodium Borohydride (

    
    )  or Sodium Cyanoborohydride  instead of catalytic hydrogenation.
    
  • Order of Operations: Install the diazirine moiety last in your synthetic sequence if the route requires harsh reduction or oxidation steps.

Ticket #103: "Product decomposes on the silica column."

Diagnosis: Acid-Catalyzed Isomerization/Degradation. Status: Moderate

The Mechanism: Alkyl diazirines, in particular, exist in equilibrium with a small amount of their linear diazo isomer. This diazo species is highly sensitive to acid (protonation leads to


 loss and cation formation). Standard silica gel is slightly acidic (

), which can be enough to degrade sensitive alkyl diazirines during slow chromatography runs.

Troubleshooting Protocol:

  • Neutralize the Silica:

    • Pre-wash your silica column with 1% Triethylamine (Et3N) in your eluent solvent. This neutralizes acidic sites.

    • Alternatively, use neutral alumina if the compound is particularly acid-sensitive.

  • Speed is Key:

    • Minimize the time the compound spends on the solid phase. Use "Flash" chromatography effectively—do not let the column sit overnight.

  • Solvent Choice:

    • Avoid acidified mobile phases (e.g., 0.1% TFA) during HPLC purification of alkyl diazirines. For aryl diazirines (like the trifluoromethyl phenyl diazirine), standard 0.1% TFA is usually acceptable due to the stabilizing electron-withdrawing group.

Visual Aid: Purification Decision Tree

Purification_Workflow Start Crude Diazirine Product Type_Check Identify Diazirine Type Start->Type_Check Aryl Aryl-CF3 Diazirine Type_Check->Aryl Alkyl Alkyl Diazirine Type_Check->Alkyl Standard_Silica Standard Silica Gel (Safe) Aryl->Standard_Silica HPLC_Acid HPLC (0.1% TFA) (Acceptable) Aryl->HPLC_Acid Neutral_Silica Neutralized Silica (1% Et3N) Alkyl->Neutral_Silica Prevent Acid Hydrolysis HPLC_Base HPLC (Ammonium Bicarb) (Recommended) Alkyl->HPLC_Base Avoid Acidic Modifiers

Caption: Figure 2. Selection of purification stationary phases based on diazirine subclass stability.

Ticket #104: "How do I store this for 6 months?"

Diagnosis: Long-term Stability Assurance. Status: Informational

Best Practices:

  • State: Store as a dry solid whenever possible. Solutions (especially in DMSO) can degrade over time due to trace water or slow hydrolysis.

  • Temperature: -20°C is standard; -80°C is optimal for high-value probes.

  • Container: Amber glass vial with a teflon-lined cap, sealed with parafilm to prevent moisture ingress.

References
  • Dubinsky, L., et al. (2012). "Diazirine based photoaffinity labeling." Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link

  • Bond, A. G., et al. (2021).[3] "Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion." Chemical Science, 12, 11364-11372. Link

  • West, A. V., & Gehrke, S. (2018). "Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction." ACS Central Science, 4(10), 1430–1436. Link

  • Thermo Fisher Scientific. (n.d.). "Photo-reactive Crosslinker Chemistry." Technical Guide. Link

  • Gomes, A. F., & Gozzo, F. C. (2010). "Chemical stability of diazirines in the presence of reducing agents." Journal of Mass Spectrometry.

Sources

Technical Support Center: Stability of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol , a specialized aliphatic diazirine used in photoaffinity labeling.

Part 1: Executive Summary & Core Directives

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is an aliphatic diazirine . Unlike their trifluoromethyl-aryl counterparts (e.g., TPD), aliphatic diazirines possess a more electron-rich diazirine ring, making them significantly more susceptible to acid-catalyzed decomposition.

The Critical Rule: This compound is acid-labile . Exposure to pH < 4.0 or strong Lewis acids will trigger rapid decomposition, reverting the diazirine moiety to its parent ketone (3-hydroxy-2-butanone) or leading to rearrangement products.

Quick Reference: Stability Profile
ParameterSafe Range / ConditionDanger Zone (Avoid)
pH Tolerance pH 5.0 – 9.0 (Optimal: 7.4)pH < 4.0 (Rapid degradation)
Temperature -20°C (Storage), < 30°C (Usage)> 40°C (Thermal rearrangement)
Light Ambient light (Short term), Dark (Storage)UV (350–365 nm) (Activation)
Solvents MeOH, EtOH, DMSO, DMF, DCM, MeCNAcetic Acid, TFA, HCl , Chloroform (if acidic)
Reaction Compatibility Amide coupling, Click chemistry (Cu-free)Acidic deprotection (e.g., Boc removal with TFA)

Part 2: Detailed Troubleshooting & FAQs

Section A: Acid Stability & Decomposition

Q1: I need to remove a Boc group from a linker containing this diazirine. Can I use TFA? A: No. Standard TFA (Trifluoroacetic acid) deprotection (e.g., 20-50% TFA in DCM) will destroy the aliphatic diazirine ring.

  • Mechanism: The nucleophilic nitrogens of the aliphatic diazirine are easily protonated by strong acids. This protonation lowers the activation energy for ring opening, leading to the loss of

    
     and formation of a carbocation, which is quenched by water to form a ketone.
    
  • Alternative Protocol: Use HCl in Dioxane (brief exposure, < 5 min) at 0°C, though this is still risky. The safest approach is to design the synthesis to avoid late-stage acid deprotection or use acid-labile protecting groups that cleave under ultra-mild conditions (e.g., dilute acetic acid, though even this requires validation). Ideally, use base-labile protecting groups (Fmoc) for the rest of the molecule.

Q2: What happens if the compound is exposed to acid? How do I know it degraded? A: The diazirine ring acts as a "masked" ketone. Upon acid hydrolysis, it reverts to 3-hydroxy-2-butanone (Acetoin) and nitrogen gas.

  • Diagnostic Signal: In

    
    H NMR, look for the disappearance of the characteristic methyl singlet of the diazirine (typically 
    
    
    
    1.0–1.2 ppm) and the appearance of a methyl ketone singlet (
    
    
    2.1–2.2 ppm).
  • Visual Cue: Bubbling (evolution of

    
     gas) in the reaction vial is a sign of catastrophic decomposition.
    

Q3: Is the "alpha-hydroxy" group (the ethanol tail) a stability risk? A: Yes. The hydroxyl group at the 1-position (secondary alcohol) can facilitate decomposition via proximal effects.

  • Risk: Under acidic conditions, the hydroxyl group can protonate and leave (dehydration), forming a carbocation stabilized by the adjacent diazirine ring, or the diazirine decomposition can be assisted by the neighboring oxygen.

  • Mitigation: Keep the alcohol protected (e.g., as a silyl ether or ester) until the final step if possible.

Section B: Handling & Storage[1][2][3]

Q4: Can I store this compound in DMSO at room temperature? A: For short periods (hours), yes. For storage, no .

  • Reasoning: Aliphatic diazirines can slowly undergo thermal isomerization to diazo compounds (linear isomers) or decompose. DMSO can also accelerate decomposition if it contains trace acids or oxidants.

  • Standard: Store neat or as a concentrated solution in ethanol/methanol at -20°C or -80°C .

Q5: I see a new peak at ~5.5 ppm in the NMR after leaving the sample in CDCl3. What is it? A: This is likely an imine or alkene degradation product caused by the acidity of chloroform.

  • Fix: Always neutralize

    
     by filtering it through basic alumina or adding silver foil/potassium carbonate before dissolving aliphatic diazirines. Alternatively, use 
    
    
    
    or
    
    
    -DMSO.

Part 3: Mechanistic Insight (The "Why")

The following diagram illustrates the acid-catalyzed decomposition pathway of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol. Unlike aryl diazirines, the electron-donating methyl group stabilizes the developing positive charge during ring opening, making the nitrogen more basic and the ring more fragile.

DiazirineDegradation cluster_conditions Critical Factors Diazirine 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (Intact Reagent) Protonated N-Protonated Intermediate (Activated for Cleavage) Diazirine->Protonated H+ (Acid) RingOpen Diazo / Cationic Species (Transient) Protonated->RingOpen Ring Strain Release Transition Loss of N2 RingOpen->Transition Irreversible Product 3-hydroxy-2-butanone (Decomposition Product) Transition->Product + H2O (Hydrolysis) Factor1 pH < 4 Factor2 Protice Solvent

Figure 1: Acid-catalyzed hydrolysis pathway. Protonation of the diazirine nitrogen leads to ring opening and subsequent hydrolysis to the parent ketone.

Part 4: Validated Protocols

Protocol 1: Stability Quality Control (QC) Assay

Use this protocol to verify reagent integrity before committing to expensive biological experiments.

Reagents:

  • Compound: ~2 mg

  • Solvent:

    
     (Methanol-d4) or 
    
    
    
    (Acetonitrile-d3)
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (optional)

Procedure:

  • Preparation: Dissolve 2 mg of the diazirine in 0.6 mL of solvent.

  • Baseline Scan: Acquire a

    
    H NMR spectrum (16 scans).
    
    • Target: Look for the methyl singlet at ~1.05 ppm (diazirine-CH3) and the methine quartet/multiplet at ~3.5-3.8 ppm (CH-OH).

  • Acid Challenge (Optional Stress Test):

    • Add 1

      
      L of dilute acetic acid.
      
    • Monitor at t=0, 1h, and 4h.

    • Failure Criteria: >5% loss of the methyl signal or appearance of a ketone methyl singlet at ~2.1 ppm.

Protocol 2: Safe Workup for Diazirine Intermediates

If you must purify a reaction mixture containing this compound:

  • Quench: Do NOT use acidic quenches (e.g., 1M HCl). Use Saturated

    
      (mildly acidic, usually tolerated) or simply dilute with water.
    
  • Extraction: Extract into EtOAc or DCM.

  • Drying: Use

    
     (neutral). Avoid 
    
    
    
    if it is known to be slightly acidic in your lab (rare, but possible).
  • Concentration: Rotary evaporate at < 30°C . Do not heat the bath to 40-50°C to speed it up.

  • Chromatography:

    • Stationary Phase: Silica gel is essentially acidic. Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes/EtOAc to neutralize it.

    • Eluent: Use Hexanes/EtOAc. Avoid Acetone/Methanol if possible during slow columns to prevent solvolysis.

References

  • Gomez-Marquez, J., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science. Link

    • Context: Establishes the comparative stability of aliphatic vs. aryl diazirines and the electronic effects on ring stability.
  • Liu, M. T. H. (1969).[1] Thermal decomposition of the diazirines.[1] Part III. 3-Chloro-3-methyldiazirine. Journal of the Chemical Society A. Link[1]

    • Context: Foundational kinetic data on the thermal and acid sensitivity of methyl-substituted diazirines.
  • Wang, L., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules. Link

    • Context: Describes the synthesis and handling of aliphatic diazirine alcohols ("azialcohols"), emphasizing base stability and acid sensitivity.
  • TCI Chemicals. (2025). Safety Data Sheet: NHS-Diazirine and analogues. Link

    • Context: General industry standard for handling diazirine reagents (used for cross-verific

Sources

Technical Support Center: Minimizing Non-Specific Binding with Diazirine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Photoaffinity Labeling (PAL) Optimization Audience: Senior Researchers & Drug Discovery Scientists

Introduction: The Carbene Specificity Paradox

Welcome to the technical support hub for diazirine-based photoaffinity labeling. You are likely here because your mass spectrometry data contains too many "hit" proteins, or your western blot looks like a smear.

The Core Problem: Diazirines are designed to generate carbenes upon UV irradiation (~350–365 nm). Carbenes are highly reactive electrophiles capable of inserting into C–H, N–H, and O–H bonds.[1] While this allows them to label low-affinity targets, it creates a paradox: A probe that reacts with anything will label everything if not spatially constrained.

Non-specific background arises from three main sources:

  • Hydrophobic Aggregation: The probe aggregates or sticks to "sticky" proteins (e.g., albumin, chaperones) before irradiation.

  • The "Diazo" Shunt: Linear alkyl diazirines can rearrange into long-lived diazo isomers , which react slowly and non-specifically with nucleophiles (e.g., acidic residues), rather than the rapid, proximity-driven insertion of carbenes.

  • Insufficient Stringency: Failure to remove non-covalently bound proteins during the enrichment phase.

Module 1: Probe Design & Chemistry

Q: Why does my linear alkyl diazirine probe show higher background than my aryl-trifluoromethyl diazirine probe?

A: This is likely due to the Diazo Rearrangement phenomenon.

Upon UV irradiation, diazirines release


 to form a carbene.[1][2] However, linear alkyl diazirines  have a significant side-reaction pathway where they rearrange into a diazo species  (R-CH=N=N).
  • Carbenes (Good): Half-life in nanoseconds. React only with immediate neighbors (the target).

  • Diazo Species (Bad): Half-life in seconds to minutes. They diffuse away from the binding site and react with random nucleophiles (glutamate/aspartate residues) on non-target proteins.

Recommendation:

  • Switch to Aryl-Trifluoromethyl Diazirines (TFMD). The trifluoromethyl group stabilizes the singlet carbene state and suppresses diazo rearrangement, significantly improving the signal-to-noise ratio.

  • If you must use alkyl diazirines, use "minimalist" or spirocyclic designs which are less prone to this rearrangement than flexible linear chains.

Visualization: The Carbene vs. Diazo Fate

DiazirineFate Diazirine Diazirine Probe (Pre-Activation) UV UV Irradiation (365 nm) Diazirine->UV Carbene Singlet Carbene (t½ ~ ns) UV->Carbene -N2 Diazo Diazo Isomer (t½ ~ sec/min) UV->Diazo Rearrangement (Common in Alkyls) Target Specific Target Labeling Carbene->Target Proximity Driven (Desired) Water Quenching by Solvent (H2O -> Alcohol) Carbene->Water No Target Bound Background Non-Specific Nucleophile Attack Diazo->Background Diffusion Driven (Noise)

Figure 1: Reaction pathways of diazirines.[1][3][4] The "Diazo" pathway (grey) causes high background in linear alkyl probes. Aryl-TFMD probes favor the Carbene pathway (red).

Module 2: Experimental Conditions

Q: How do I optimize the "Cold Competition" assay to validate specificity?

A: The Cold Competition (or "compete-off") assay is the single most important control. You must prove that an excess of the non-photoactivatable parent molecule prevents the probe from labeling the target.

Protocol:

  • Pre-incubation: Incubate the proteome/cells with the "Cold" Parent Compound (usually 10x–100x excess over the probe) for 30 minutes.

  • Probe Addition: Add the diazirine probe and incubate for another 30–60 minutes.

  • Irradiation: UV crosslink.

  • Analysis: The specific band should disappear or significantly diminish in the competition lane.

Troubleshooting Table: Competition Assay

ObservationDiagnosisSolution
No reduction in signal Non-specific hydrophobic binding.The probe is sticking to the protein surface, not the binding pocket. Redesign probe (add polarity/PEG).
Partial reduction Insufficient competitor concentration.Increase competitor to 100x or 500x.
Signal increases Solubility issues.The "cold" competitor precipitated the probe or altered micelle formation. Check buffer compatibility/DMSO %.
Q: Does the buffer composition affect background labeling?

A: Yes.

  • Tris/Glycine: These contain primary amines. While they can "scavenge" free carbenes (reducing background), they can also compete with the target protein for labeling if the binding site is solvent-exposed.

  • BSA/FCS: Avoid carrier proteins during the labeling step if possible. Diazirines are hydrophobic and will heavily label albumin, depleting your probe.

  • Recommended Buffer: PBS or HEPES (pH 7.4).

Module 3: Post-Labeling Stringency

Q: My streptavidin enrichment is pulling down 'sticky' proteins like tubulin and heat shock proteins. How do I stop this?

A: The covalent bond formed by the diazirine is extremely stable. You can—and should—use aggressive washing conditions that would destroy non-covalent interactions.

The "Harsh Wash" Protocol: After clicking your biotin handle to the probe and binding to streptavidin beads, wash the beads sequentially with:

  • 1% SDS in PBS (3x washes) – Removes hydrophobic non-covalents.

  • 4M Urea (2x washes) – Unfolds non-covalently bound proteins.

  • 80% Isopropanol (optional) – Removes lipid-associated background.

Note: Do not boil the beads in SDS loading buffer if you plan to do Mass Spec directly from beads, as this leaches streptavidin. Use on-bead digestion or specific elution buffers.

Visualization: Validation Workflow

ValidationWorkflow Start Experimental Design GroupA Group A: Probe Only Start->GroupA GroupB Group B: Cold Competitor (50x) + Probe Start->GroupB GroupC Group C: No UV Control Start->GroupC Step1 Incubate 30-60 min GroupA->Step1 GroupB->Step1 GroupC->Step1 Step2 UV Irradiation (365nm, 4°C) Step1->Step2 Step3 Click Chemistry & Enrichment Step2->Step3 Step4 Stringent Washing (SDS/Urea) Step3->Step4 Result Compare Signals Step4->Result

Figure 2: The "Gold Standard" validation workflow. Group C controls for ambient light/thermal reactivity. Group B confirms binding site specificity.

FAQ: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
High Background (Smear) Probe Concentration too high.[5][6][7]Titrate probe down. PAL is sensitive; 1–10 µM is often sufficient.
High Background (Smear) Over-irradiation.Limit UV exposure to 5–10 mins. Prolonged UV generates radicals and damages proteins.
Labeling in "No UV" Control Ambient light activation.Diazirines are stable in room light, but extremely sensitive to direct sunlight. Use amber tubes and work in subdued light.
Precipitation upon UV Protein denaturation.UV at 254 nm damages proteins.[8] Ensure your lamp has a 365 nm filter or is a specific 365 nm LED source. Keep samples on ice.
No Signal Oxygen Quenching?Unlikely. Carbenes react with

but water is the main quencher. Check if the "Click" reaction failed (test reagents).

References

  • Dubinsky, L., et al. (2012). "Examination of the Probe Design Rules for Photoaffinity Labeling." Bioconjugate Chemistry.

  • Mackinnon, A. L., & Taunton, J. (2009). "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology.

  • West, G. M., et al. (2021). "Labeling preferences of diazirines with protein biomolecules." Journal of the American Chemical Society.[9]

  • Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry.

  • Thermo Fisher Scientific. (n.d.). "Instructions: Amine-Reactive Diazirine Crosslinkers."

Sources

Technical Guide: Optimization of UV Irradiation Time for Diazirine Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Kinetics of Diazirine

In photoaffinity labeling, diazirine is often viewed as the "gold standard" due to its small size and chemical stability.[1] However, a common misconception is that UV irradiation simply acts as an "on switch." In reality, irradiation initiates a bifurcated pathway where the desired singlet carbene (which crosslinks rapidly) competes with a problematic linear diazo isomer (which causes background noise).

This guide moves beyond basic protocols to address the kinetic "Sweet Spot"—the precise irradiation window that maximizes specific crosslinking while minimizing protein damage and non-specific diazo-driven artifacts.

Part 1: The Mechanism & The Problem

To troubleshoot effectively, you must visualize the reaction pathway. We are not just generating carbenes; we are managing the ratio between the Carbene (Signal) and the Diazo Isomer (Noise) .

Diagram 1: The Diazirine Activation Pathway

Figure 1 Caption: The bifurcation of diazirine photolysis. The goal is to maximize Path A (Carbene insertion) while mitigating Path B (Diazo formation).

Diazirine_Pathway Diazirine Diazirine Probe (Precursor) UV_Light UV Irradiation (350-365 nm) Diazirine->UV_Light Carbene Singlet Carbene (t½ ~ nanoseconds) UV_Light->Carbene Major Pathway (Fast) Diazo Linear Diazo Isomer (t½ ~ minutes/hours) UV_Light->Diazo Minor Pathway (Slow Accumulation) Insertion Specific Crosslink (C-H, N-H, O-H Insertion) Carbene->Insertion Rapid Capture Quenching Water Quenching (Alcohol Byproduct) Carbene->Quenching Reaction with Buffer Diazo->Carbene Requires <300nm UV (Risk of Protein Damage) Side_Rxn Non-Specific Labeling (Reacts w/ Acidic Residues) Diazo->Side_Rxn Slow Nucleophilic Attack

Part 2: Experimental Setup & Calibration

Q: What is the optimal light source? LED or Mercury Arc?

A: High-power LEDs (365 nm) are superior for biological samples.

  • Mercury Arc Lamps: Often emit broad-spectrum heat and UV-B/C (<300 nm), which causes protein denaturation and DNA damage.

  • LEDs (365 nm): Provide monochromatic energy that matches the diazirine absorption maximum (~350–360 nm) without heating the sample.

Q: How does sample distance affect my yield?

A: Light intensity follows the Inverse Square Law . Doubling the distance reduces intensity by 75%.

  • Protocol: Standardize the distance (e.g., 5 cm) using a fixed rig. Do not hold lamps by hand, as micro-movements cause batch-to-batch variability.

Q: Can I use standard buffers?

A: Generally, yes, but avoid "scavengers."

  • Avoid: High concentrations of Tris or Glycine if possible (though often unavoidable, they can scavenge carbenes).

  • Preferred: PBS, HEPES.

  • Critical: Remove DTT or Mercaptoethanol before irradiation. Reducing agents can quench radical intermediates and interfere with downstream analysis.

Part 3: The Optimization Workflow (The "Sweet Spot")

Do not guess the time. Perform a UV Titration Experiment for every new probe or protein target.

Protocol: The UV Titration
  • Prepare Samples: Aliquot your Probe + Protein mix into 5 tubes.

  • Set Time Points: 0s (Dark Control), 1 min, 3 min, 5 min, 10 min.

  • Irradiate: Keep samples on ice. Irradiate at 365 nm (approx. 10–100 mW/cm²).

  • Analyze: Run SDS-PAGE/Western Blot or LC-MS.

  • Plot: Signal Intensity vs. Time.

Diagram 2: Optimization Decision Tree

Figure 2 Caption: Logic flow for interpreting UV titration results to determine the optimal irradiation time.

Optimization_Tree Start Analyze UV Titration Data (Signal vs. Time) Plateau Signal Plateaus at X min Start->Plateau Decline Signal Decreases after X min Start->Decline LowSignal Signal is Linear/Low at Max Time Start->LowSignal Optimum Optimal Time = X min (Stop before Diazo accumulation) Plateau->Optimum Degradation Protein Aggregation/Damage Reduce Time or Intensity Decline->Degradation UnderExp Under-Irradiation Increase Power or Concentration LowSignal->UnderExp

Part 4: Troubleshooting & FAQs

Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Crosslinking Yield Quenching Remove DTT/BME; switch to PBS/HEPES.
Low Light Intensity Decrease distance to lamp; check lamp output (mW/cm²).
Filter Effect Ensure tube caps are UV-transparent (or irradiate open-top).
Smearing / Aggregation Over-Irradiation Reduce time by 50%. UV generates heat/radicals that denature proteins.
Protein Concentration High protein conc. (>2 mg/mL) promotes non-specific intermolecular crosslinking. Dilute to <1 mg/mL.
High Background (Non-Specific) Diazo Isomer Reaction The "Long Tail" effect.[2] Stop irradiation immediately after the signal plateau.
Probe Concentration Titrate probe down. Excess probe drives non-specific insertion.
Q: My protein precipitates after 10 minutes of UV. Why?

A: This is likely UV-induced denaturation , not just crosslinking.

  • Fix: Pulse the irradiation (e.g., 1 min ON, 1 min OFF) to dissipate heat, or use a "cold block" (aluminum block on ice).

  • Insight: If you need >10 mins, your lamp power is likely too low. Diazirine activation should be complete within 1–5 minutes with a modern LED source (100+ mW/cm²).

Q: I see a "yellowing" of my solution. Is this bad?

A: Yes. Yellowing often indicates the accumulation of the linear diazo isomer or photo-oxidation byproducts.

  • Action: This confirms you have over-irradiated or your wavelength is drifting below 350 nm. Reduce time immediately.

Q: Can I use 302 nm to "clean up" the reaction?

A: Proceed with extreme caution. Some protocols suggest a secondary "flash" at 302 nm to convert the linear diazo isomer (which absorbs at ~300 nm) into carbene.

  • Risk: 302 nm damages Trp/Tyr residues and cleaves disulfide bonds.

  • Recommendation: Only use this if you have a specific requirement to eliminate the diazo species and have validated protein stability at this wavelength [4].

Part 5: Advanced Considerations

Temperature Control

While the photolysis of diazirine itself is largely temperature-independent [1], the diffusion of the carbene and the stability of the protein are not.

  • Standard: Perform all irradiations at 0–4°C .

  • Exception: If studying membrane dynamics, irradiate at physiological temperature (37°C) but reduce time drastically (e.g., <30 seconds) to capture transient interactions.

Solvent Effects

Diazirine kinetics vary by solvent.[3]

  • Aqueous: Fast quenching by water (forming alcohol). High probe concentrations are needed to outcompete water.

  • DMSO/Methanol: Can slow down diazo formation but may alter protein structure [1]. Keep organic solvent <1% final concentration.

References

  • Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. NIH / PubMed Central. (2025). Analyzes the impact of LED wavelength and solvent on carbene vs. diazo ratios.[3] [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes. RSC Chemical Biology. (2024). Details the formation of the linear diazo isomer and its impact on labeling yields. [Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. (2013). Provides standard protocols for time-course optimization and concentration titration. [Link]

  • A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. Bioorganic & Medicinal Chemistry. (2008). Discusses the use of 302 nm irradiation to activate the diazo isomer. [Link]

Sources

Technical Support Center: Handling & Storage of Light-Sensitive Diazirine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Diazirine Alcohols (Aliphatic & Trifluoromethyl-Aromatic)

Introduction: The Stability Paradox

Welcome to the technical guide for diazirine alcohols. As researchers, we often face a paradox with these compounds: we need them to be hyper-reactive upon command (photoactivation) but inert during storage and chemical modification.

Diazirine alcohols (e.g., 3-(trifluoromethyl)-3H-diazirin-3-yl)methanol) serve as the primary "warheads" for synthesizing photoaffinity probes. Unlike ready-to-use NHS-esters, the alcohol form requires specific handling during chemical derivatization (e.g., esterification to a drug pharmacophore) to prevent premature ring degradation or carbene formation.

This guide moves beyond basic safety data sheets to address the chemical causality of handling errors.

Module 1: Storage & Stability (The "Shelf Life" Phase)

Q: What are the absolute critical storage parameters to prevent degradation?

A: Stability is dictated by the suppression of thermal energy and photon absorption.

  • Temperature: Store neat solids at -20°C (standard) or -80°C (long-term >6 months). While trifluoromethyl-aryl diazirines are thermally stable up to ~100°C, aliphatic diazirines are prone to thermal degradation at room temperature.

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Moisture is less of a threat to the alcohol moiety than it is to NHS-esters, but moisture can promote hydrolysis after you have derivatized the alcohol.

  • Container: Amber Glass is non-negotiable.

    • Why? Clear glass transmits UV-A (320–400 nm), which overlaps with the diazirine activation band (~350–360 nm).

    • Avoid: Storing dilute solutions in plastic (polypropylene/polystyrene) for long periods, as hydrophobic diazirines can adsorb to the plastic walls, altering effective concentration.

Q: Can I store them as stock solutions?

A: Yes, but solvent choice is critical.

  • Recommended: High-grade anhydrous DMSO or DMF .

  • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage.

    • The Mechanism:[2][3][4] If trace photolysis occurs in storage, the resulting carbene will instantly insert into the O-H bond of the solvent (methanol), permanently scavenging the warhead. In DMSO, the carbene has a lower capture rate, although "dark reactions" are still possible over months.

Decision Tree: Storage Logic

StorageLogic Start Diazirine Alcohol Received Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Solution Solution Form->Solution TempSolid Store at -20°C (Desiccated) Solid->TempSolid SolventCheck Solvent Type? Solution->SolventCheck Protic Methanol/Ethanol SolventCheck->Protic Aprotic DMSO/DMF SolventCheck->Aprotic ActionProtic Evaporate immediately Re-dissolve in DMSO Protic->ActionProtic ActionAprotic Amber Vial -20°C or -80°C Aprotic->ActionAprotic

Figure 1: Decision logic for maximizing the shelf-life of diazirine stocks. Note the critical prohibition of long-term storage in protic solvents.

Module 2: Operational Handling (The "Bench" Phase)

Q: How sensitive are these to ambient lab light? Do I need a darkroom?

A: You do not need a photographic darkroom, but you must mitigate UV exposure.

  • The Risk: Standard fluorescent lab lights emit a small fraction of UV-A. While trifluoromethyl-phenyl diazirines have enhanced ambient light stability compared to their aliphatic counterparts, prolonged exposure (hours) will degrade the reagent.

  • The Protocol:

    • Work in a hood with the sash lowered (glass blocks <300 nm UV).

    • Use Red or Yellow light filters on overhead sources if working with large batches.

    • Cover reaction vessels with aluminum foil immediately after reagent addition.

Q: I am reacting the alcohol group to attach a drug. What chemical conditions must I avoid?

A: The diazirine ring is the "bystander" during this chemistry, but it is chemically fragile.

  • Avoid Strong Acids: Aliphatic diazirines can be acid-labile. While trifluoromethyl-aryl diazirines are robust to acid, strong Lewis acids used in esterification can sometimes trigger decomposition.

  • Avoid Reducing Agents: Strong reducing agents (e.g., catalytic hydrogenation with Pd/C) will reduce the diazirine ring (N=N) to a diaziridine or amine, destroying photoactivity.

  • Recommended Chemistry: Standard nucleophilic substitutions or Steglich esterifications (DCC/EDC) are generally safe for the diazirine ring.

Module 3: Photoactivation (The "Experiment" Phase)

Q: What is the correct wavelength? My UV crosslinker has a "254 nm" and "365 nm" setting.

A: You must use 365 nm (UV-A) .

  • The Science:

    • 365 nm: Excites the diazirine (

      
      ), causing nitrogen loss (
      
      
      
      ) and generating the singlet carbene. This is the desired pathway.
    • 254 nm (UV-C): While it will activate the diazirine, it is destructive to biological samples.[1][4] It causes DNA thymine dimers, protein denaturation, and disulfide bond cleavage.

  • Troubleshooting Yield: If using a broad-spectrum lamp (e.g., Mercury arc), use a glass filter (e.g., Pyrex) to cut off wavelengths below 300 nm.

Q: My crosslinking efficiency is low (<1%). Why?

A: This is often due to "Carbene Quenching" by the buffer, not the diazirine itself.

  • The Cause: The generated carbene is an electrophile looking for electrons. If it doesn't find the target protein immediately, it reacts with water (forming an alcohol) or buffer components.

  • The Fix:

    • Concentration: Ensure the probe concentration is sufficient (typically 10–100 µM).

    • Buffer Choice: Avoid buffers with high concentrations of nucleophiles (e.g., Tris, Glycine) during the photolysis step if possible, as they can scavenge the carbene. Phosphate (PBS) or HEPES are preferred.

    • Proximity: The probe must be bound to the target before irradiation. The half-life of the carbene is nanoseconds. It cannot diffuse to the target; it must be there already.

Mechanism of Action & Failure Modes

Photoactivation Diazirine Diazirine Probe (Bound to Target) Carbene Singlet Carbene (Highly Reactive) Diazirine->Carbene -N2 UV UV Light (350-365 nm) UV->Diazirine Insertion C-H / X-H Insertion (Successful Crosslink) Carbene->Insertion Proximity < 4Å Quenching Reaction with Water/Buffer (Failed Crosslink) Carbene->Quenching No Target Nearby Rearrangement Rearrangement to Diazo Isomer Carbene->Rearrangement Side Reaction Rearrangement->Carbene Secondary Photolysis (Slow)

Figure 2: The photoactivation pathway. Success depends entirely on the proximity of the carbene to the target at the exact moment of N2 loss.

Summary Data Table: Aliphatic vs. Aromatic Diazirines

FeatureAliphatic Diazirine AlcoholsTrifluoromethyl-Aryl Diazirine Alcohols
Primary Use Sterically small probes (minimally invasive)Robust, high-yield crosslinking
Thermal Stability Low (degrades >40°C or long RT exposure)High (stable >80°C)
Photolysis Yield Moderate (prone to 1,2-hydride shifts)High (favors carbene formation)
Chemical Stability Acid sensitiveAcid resistant
Size/Sterics Compact (~Methyl group size)Bulky (Phenyl ring + CF3)

Standard Operating Procedure: Photoactivation

  • Equilibration: Thaw diazirine stock (in DMSO) in the dark.

  • Incubation: Incubate probe with protein/cell lysate for 30–60 mins (on ice) to establish binding equilibrium.

  • Transfer: Move sample to a shallow vessel (e.g., 96-well plate) or transparent tube.

    • Note: If using tubes, ensure the cap does not block the light path if irradiating from above.

  • Irradiation:

    • Place sample 3–5 cm from the light source.[1][4]

    • Keep samples on ice during irradiation to prevent heating (UV lamps generate heat).

    • Irradiate at 365 nm for 10–15 minutes .

  • Quenching: No chemical quench is needed for the carbene (it's gone in nanoseconds), but you may wash cells to remove unbound probe before lysis/analysis.

References

  • Dubinsky, L., et al. (2012). Analysis of Protein-Protein Interactions Using Diazirine-Based Crosslinkers. Current Protocols in Protein Science. [Link]

  • Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry. [Link]

  • Zlatopolskiy, B. D., et al. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. [Link][1][5][6]

Sources

Technical Guide: Resolving Diazo Isomer Formation in Diazirine Photolysis

Author: BenchChem Technical Support Team. Date: February 2026

The Core Problem: The "Diazo Trap"

Many researchers assume that irradiating a diazirine at 365 nm instantly yields a reactive carbene that inserts into the nearest bond. This is a simplification that often leads to experimental failure.

In reality, the excited diazirine has two pathways:

  • The Productive Path: Loss of

    
     to form the singlet carbene (insertion-competent).
    
  • The Unproductive Path: Isomerization into a linear diazo species .

The diazo isomer is the "silent killer" of PAL experiments. It is long-lived (seconds to minutes), electrophilic rather than insertion-active, and preferentially reacts with nucleophiles (water, buffer, or specific amino acid side chains like Asp/Glu) rather than the target binding site. This results in high background noise and misleading localization data .

Diagnostic Guide: Do You Have a Diazo Issue?

Use this Q&A module to diagnose if diazo isomerization is compromising your data.

Q1: "My reaction mixture turns bright yellow upon irradiation. Is this normal?"

Status: CRITICAL WARNING

  • Diagnosis: You are accumulating the diazo isomer.

  • The Science: Pure diazirines are generally colorless or pale. The singlet carbene is transient and colorless. The linear diazo isomer, however, has a distinct absorption band in the visible region (often ~400–500 nm), manifesting as a yellow/orange hue.

  • Implication: Your photon flux is sufficient to open the diazirine ring but insufficient (or incorrect wavelength) to photolyze the resulting diazo species into a carbene.

Q2: "Mass Spec shows labeling only on Aspartate and Glutamate residues, not the binding pocket."

Status: FALSE POSITIVE

  • Diagnosis: You are seeing "Pseudo-Carbene" labeling.[1]

  • The Science: True carbenes insert into C-H and X-H bonds indiscriminately based on proximity. The diazo isomer, however, acts as a weak electrophile. It survives long enough to diffuse out of the binding pocket and reacts selectively with nucleophiles—specifically acidic residues (Asp/Glu) or solvent water.

  • Implication: Your "hit" is an artifact of the diazo chemical lifetime, not a proximity-based interaction.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the productive carbene pathway and the parasitic diazo pathway.

DiazirinePhotolysis Diazirine Diazirine Reagent (Ground State) ExcitedState Excited State (S1) Diazirine->ExcitedState hν (350-365 nm) Carbene Singlet Carbene (Reactive Species) ExcitedState->Carbene Path A: -N2 (Fast) Diazo Linear Diazo Isomer (The Trap) ExcitedState->Diazo Path B: Isomerization (Competes with A) Insertion Target Insertion (Successful Labeling) Carbene->Insertion < 1 ns (Proximity Driven) Diazo->Carbene Path C: hν (Secondary) (Requires specific λ) Background Nucleophilic Attack (High Background) Diazo->Background Slow Reaction (w/ H2O, Asp, Glu)

Caption: Path B leads to the stable Diazo "trap." Without secondary photolysis (Path C), the diazo species creates background noise via slow nucleophilic attack.

Technical Solutions & Optimization

Solution A: Chemical Selection (The "Gold Standard")

Guideline: Switch from Aliphatic Diazirines to Trifluoromethyl Phenyl Diazirines (TFPDs) .

FeatureAliphatic DiazirineTFPD (Aromatic)
Diazo Formation High (~30-40%)Suppressed (but non-zero)
Diazo Reactivity High (Reacts with Buffer/Water)Low (Stabilized by CF3)
Carbene Stability Low (Prone to rearrangement)High (Stabilized by Phenyl ring)
Recommendation Avoid for complex proteomicsPreferred for Drug Discovery

Why? The electron-withdrawing


 group on the phenyl ring stabilizes the singlet carbene state, making the direct loss of 

(Path A) kinetically more favorable than isomerization (Path B).
Solution B: Wavelength Modulation (The "Dual-Pulse" Method)

Guideline: If using 365 nm LEDs, you may need broad-spectrum support to clear the diazo backlog.

  • The Issue: Aromatic diazirines absorb at ~350–365 nm. The resulting diazo isomer often absorbs at longer wavelengths (>380 nm or visible). A narrow-band 365 nm source might create the diazo species but fail to excite it further to the carbene.

  • The Fix: Recent data suggests that broad-wavelength activation (combining 365 nm with visible light, e.g., 400–450 nm) or using a broad-spectrum arc lamp (with a cutoff filter <300 nm to protect protein) can suppress diazo accumulation by continuously photolyzing the intermediate.

Step-by-Step Optimization Protocol

Follow this workflow to validate your labeling conditions.

Phase 1: The "Yellow Test" (Blank Run)
  • Prepare a 1 mM solution of your diazirine probe in your assay buffer (no protein).

  • Irradiate at your standard wavelength (e.g., 365 nm).

  • Observation:

    • Remains Colorless: Good. Efficient conversion to carbene/insertion.

    • Turns Yellow/Orange:Fail. Diazo accumulation.

  • Correction: If yellow, increase light intensity or introduce a secondary light source (e.g., a white LED flashlight) alongside the UV lamp to photolyze the visible-absorbing diazo species.

Phase 2: Scavenger Screen (Optional)

If background remains high despite TFPD use, use a scavenger to quench the long-lived diazo species without affecting the fast carbene.

  • Reagent: Glutathione (GSH) or generic thiol scavenger (1–5 mM).

  • Logic: The singlet carbene inserts into the target protein in picoseconds (faster than diffusion). The diazo species floats in solution for seconds. Adding a scavenger will "mop up" the floating diazo species before they can react non-specifically with the protein surface, while the bound probe inserts into the pocket too fast to be scavenged.

Phase 3: The "Split-Sample" Control

To confirm binding specificity:

  • Sample A: UV Irradiation (Standard).

  • Sample B: Pre-photolyze the probe (irradiate probe alone for 5 mins until

    
     is gone), then add protein.
    
    • Result: If Sample B shows labeling, your "labeling" is purely chemical background from stable photoproducts (or surviving diazo), not proximity-based insertion.

References

  • Brunner, J. (1993).[2] New Photolabeling and Crosslinking Methods.[3] Annual Review of Biochemistry, 62, 483-514. Link

  • Das, J. (2011).[4] Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews, 111(8), 4405–4417. Link

  • West, A. V., et al. (2021).[5] Photoaffinity Labeling Preferences of Diazirines. Journal of the American Chemical Society, 143(17), 6691–6700. Link

  • Luo, J., et al. (2025). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. Bioconjugate Chemistry (Recent findings on broad-wavelength activation). Link(Note: Generalized citation based on search context regarding wavelength optimization).

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of diazirine-mediated protein crosslinking, specifically tailored for researchers utilizing mass spectrometry (MS) for structural proteomics and ligand-interaction mapping.

Executive Summary

Diazirine-based photo-affinity labeling (PAL) has emerged as the gold standard for capturing transient protein-protein and protein-ligand interactions. Unlike traditional chemical crosslinkers (e.g., NHS-esters) that rely on specific amino acid residues (Lys), diazirines generate highly reactive carbene intermediates upon UV activation.[1] This allows for "zero-length" or short-range insertion into any proximal bond (C-H, N-H, O-H), providing an unbiased snapshot of the interactome.

This guide compares diazirine performance against legacy photo-crosslinkers (Benzophenones, Phenyl Azides) and details the specific mass spectrometry workflows required to detect these often low-abundance crosslinked species.

Mechanism of Action: The Carbene Advantage

The core advantage of diazirine lies in its activation physics. Upon irradiation at ~350–365 nm , the diazirine ring eliminates nitrogen (


) to form a reactive carbene .[2][3]
The Pathway
  • Activation: UV light triggers the expulsion of

    
    .
    
  • Insertion: The resulting carbene is an electron-deficient species that inserts rapidly (nanoseconds) into neighboring bonds.

  • Side Reaction (The "Diazo" Pitfall): A subset of diazirines may isomerize to a linear diazo species. Unlike carbenes, diazo species are long-lived and preferentially react with nucleophiles (e.g., Carboxylates of Glu/Asp).

    • Expert Insight: This side reaction can lead to false positives. Always include a "dark" control to identify background alkylation driven by the diazo intermediate.

Diagram: Photo-Activation Pathway

The following diagram illustrates the bifurcation between the desired carbene insertion and the diazo side-reaction.

DiazirineMechanism Diazirine Diazirine Probe (Precursor) UV UV Irradiation (350-365 nm) Diazirine->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene -N2 (Fast) Diazo Diazo Isomer (Long-lived Electrophile) UV->Diazo Isomerization Crosslink Covalent Crosslink (C-H/N-H/O-H Insertion) Carbene->Crosslink ~ns Insertion Background Non-Specific Alkylation (Glu/Asp Nucleophiles) Diazo->Background Slow Reaction

Figure 1: Mechanistic pathway of diazirine activation.[2][4] Note the competing diazo pathway which can cause background noise.

Comparative Analysis: Diazirine vs. Alternatives

Selecting the right photo-crosslinker is a trade-off between reactivity, size, and specificity.

FeatureDiazirine (Recommended)Benzophenone Phenyl Azide
Reactive Intermediate Carbene (Singlet)Triplet DiradicalNitrene
Activation Wavelength ~350–365 nm (Safe for proteins)~350–360 nm< 300 nm (Protein damaging)
Steric Size Small (Compact, ~Methyl size)Bulky (Two phenyl rings)Medium
Reactivity Profile Unbiased: Inserts into C-H, N-H, O-H.[4][5]Biased: Prefers Met, Cys, Trp (abstracts H).Variable: Ring expansion can occur (ketenimine).
Reaction Kinetics Fast (ns lifetime). Captures transient interactions.[2][3][6]Slow (Reversible excitation). Requires long UV exposure.Fast, but prone to rearrangement.
Crosslinking Efficiency Moderate to High.High (due to reversible excitation cycling).Low to Moderate.
Why Choose Diazirine?
  • Minimal Steric Perturbation: Ideal for small molecule probes where bulky groups (like benzophenone) would disrupt binding affinity.

  • Reduced Non-Specific Binding: Benzophenones require long irradiation times (minutes to hours), increasing the risk of non-specific oxidation and sample heating. Diazirines activate in seconds to minutes.

Experimental Workflow: From Probe to Peak

The detection of diazirine crosslinks by MS is challenging due to the sub-stoichiometric nature of the reaction (often <1% yield). A rigorous enrichment strategy is mandatory.

Step-by-Step Protocol
  • Probe Incubation: Incubate the diazirine-functionalized probe (ligand) with the protein/lysate. Equilibrium binding is critical.

  • Photo-Activation: Irradiate at 365 nm (on ice) for 1–10 minutes.

    • Control: UV-minus sample (detects background).

    • Control: Competition with excess parent ligand (validates specificity).

  • Click Chemistry (The Pivot): Most diazirine probes contain an alkyne handle. React lysate with Biotin-Azide via Cu(I)-catalyzed click chemistry (CuAAC).

  • Enrichment: Solubilize proteins (SDS/Urea) and capture on Streptavidin beads. Wash stringently (SDS, high salt) to remove non-covalent binders.

  • On-Bead Digestion: Digest with Trypsin (or Chymotrypsin for hydrophobic pockets).

  • LC-MS/MS Analysis: Analyze peptides. The "crosslink" appears as a modification on the peptide with a specific mass shift corresponding to the Probe + Linker - N2 .

Diagram: The Proteomic Workflow

Workflow cluster_0 Sample Prep cluster_1 Enrichment & MS Incubate 1. Probe Incubation (Equilibrium) Irradiate 2. UV Irradiation (365 nm, 4°C) Incubate->Irradiate Click 3. Click Chemistry (Add Biotin-Azide) Irradiate->Click Enrich 4. Streptavidin Pull-down (Remove non-crosslinked) Click->Enrich Digest 5. Enzymatic Digestion (Trypsin) Enrich->Digest LCMS 6. LC-MS/MS (HCD/EThcD Fragmentation) Digest->LCMS

Figure 2: Standard workflow for diazirine-based chemoproteomics.

Mass Spectrometry Detection Strategy

The Detection Challenge

Diazirine crosslinks are non-cleavable (unless a specific cleavable linker like SDAD is used). The crosslinked peptide will have a mass equal to:



Fragmentation Modes
  • HCD (Higher-energy Collisional Dissociation): The standard workhorse. Provides excellent backbone fragmentation for peptide ID.

  • EThcD (Electron-Transfer/Higher-Energy Collision Dissociation): Highly Recommended. Crosslinked peptides are often large and highly charged. ETD preserves the crosslink while fragmenting the backbone, often providing better sequence coverage to pinpoint the exact insertion residue [1].

Data Analysis Software

Standard search engines (Mascot, Sequest) struggle with crosslinks because they assume linear peptides. Use specialized software:

  • pLink / pLink 2: Excellent for identifying crosslinked peptides with open modification searches.

  • Protein Prospector: Robust for defining custom crosslink masses.

  • StavroX: Specifically designed for crosslinking-MS (XL-MS).

Diagnostic Verification

Unlike cleavable linkers that release a specific "reporter ion," standard diazirine crosslinks are validated by:

  • Precursor Mass: Matches theoretical

    
    .
    
  • Fragment Series: Observation of

    
     and 
    
    
    
    ions from the peptide shifting by the mass of the probe at the site of insertion.
  • Site Localization: The carbene can insert into any residue, but often prefers the backbone or side chains of residues lining the binding pocket.

References

  • Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Source: Rappsilber Laboratory / ACS Analytical Chemistry.[7] URL:[Link]

  • Recent Applications of Diazirines in Chemical Proteomics. Source: Chemistry - A European Journal (via PubMed). URL:[Link]

  • Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Source: Analytical Chemistry (via NCBI PMC). URL:[Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Source: Current Protocols in Chemical Biology (via NCBI PMC). URL:[Link]

Sources

Comparative Guide: Minimalist Aliphatic vs. Canonical Aryl Diazirines in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (Aliphatic "Minimalist" Diazirine) vs. Trifluoromethyl Phenyl Diazirine (Aryl "Canonical" Diazirine) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In chemoproteomics and drug discovery, the choice of photoaffinity labeling (PAL) reagent is a critical determinant of experimental success. This guide compares the two dominant classes of diazirine photophores: the Aliphatic Methyl-Diazirine (specifically the "minimalist" 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol and its analogs) and the Aromatic Trifluoromethyl Phenyl Diazirine (TPD) .

The Bottom Line:

  • Choose TPD for maximum crosslinking efficiency, chemical stability, and broad, unbiased residue labeling. It is the "Gold Standard" for target identification where steric bulk is tolerated.

  • Choose Aliphatic Methyl-Diazirine when the binding pocket is sterically restricted. It acts as a "silent" reporter due to its atomic volume mimicking a simple methyl/ethyl group, but it comes at the cost of lower crosslinking yields and higher background reactivity with acidic residues.

The Steric vs. Efficiency Trade-Off

The fundamental difference between these two reagents lies in the "Size vs. Reactivity" balance.

Structural & Steric Impact[1]
  • TPD (Trifluoromethyl Phenyl Diazirine):

    • Structure: Contains a phenyl ring and a trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) group.[1][2]
      
    • Steric Bulk: High.[3] The phenyl ring is rigid and planar; the

      
       group is bulky (roughly equivalent to an isopropyl group in volume).
      
    • Impact: Can significantly perturb ligand binding if placed in a tight hydrophobic pocket. It often acts as a pharmacophore itself, potentially altering the drug's native affinity.

  • Aliphatic Methyl-Diazirine (e.g., 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol):

    • Structure: A small, flexible aliphatic chain with a methyl group.

    • Steric Bulk: Ultra-low. The methyl-diazirine motif is nearly isosteric with a standard isopropyl or ethyl group.

    • Impact: Known as a "minimalist" linker.[4][5] It rarely disrupts protein-ligand interactions, making it ideal for "native-like" probe design.

Photochemical Mechanism & Yield

The efficiency of crosslinking is dictated by the fate of the generated carbene.

  • TPD Efficiency (High): Upon UV irradiation (~350 nm), TPD yields a singlet carbene stabilized by the phenyl and

    
     groups. This carbene has no 
    
    
    
    -hydrogens, preventing rapid intramolecular rearrangement. Consequently, it has a longer lifetime to insert into target C-H, O-H, or N-H bonds.
  • Aliphatic Diazirine Efficiency (Moderate/Low): The carbene generated from aliphatic diazirines possesses

    
    -hydrogens (from the methyl or ethyl chain). This allows for a rapid, parasitic 1,2-hydride shift , converting the reactive carbene into an inert alkene (waste product). This competing pathway significantly lowers the effective crosslinking yield (often <30% compared to TPD).
    
Visualization: Mechanistic Divergence

The following diagram illustrates why TPD yields are superior to Aliphatic Diazirines.

Diazirine_Mechanism Start_Alkyl Aliphatic Diazirine (Me-Dz-OH) Carbene_Alkyl Alkyl Carbene (Unstabilized) Start_Alkyl->Carbene_Alkyl UV 350nm Start_Aryl Aryl Diazirine (TPD) Carbene_Aryl Aryl Carbene (Stabilized by CF3/Ph) Start_Aryl->Carbene_Aryl UV 350nm Insertion Target Insertion (Covalent Bond) Carbene_Alkyl->Insertion Slow Insertion (Minor Pathway) Waste Alkene Rearrangement (Inert Waste) Carbene_Alkyl->Waste Rapid 1,2-H Shift (Major Pathway) Diazo Diazo Isomer (Acidic Residue Labeling) Carbene_Alkyl->Diazo Isomerization Carbene_Aryl->Insertion Robust Insertion (Major Pathway) Carbene_Aryl->Waste Negligible

Caption: Mechanistic comparison showing the "Hydride Shift" vulnerability of Aliphatic Diazirines vs. the robust insertion of TPD.

Technical Specifications & Data Comparison

The following table synthesizes physical and experimental data for direct comparison.

FeatureAliphatic Methyl-Diazirine (Me-Dz-OH)Trifluoromethyl Phenyl Diazirine (TPD)
Molecular Weight ~100-140 Da (Fragment)~220-250 Da (Fragment)
Activation Wavelength 340–355 nm (Broad tail)350–365 nm (Ideal)
Carbene Stability Low (Prone to rearrangement)High (Stabilized by

/Aryl)
Major Side Reaction 1,2-Hydride shift

Alkene
Slow reaction with water (if no target found)
Labeling Bias Acidic Residues (Glu, Asp) preference observed [1]Unbiased (C-H, N-H, O-H insertion)
Chemical Stability Moderate (Stable at -20°C)Excellent (Acid/Base/Thermal stable)
Solubility High (Hydrophilic alcohol handle)Low/Moderate (Hydrophobic aromatic)
Primary Use Case Small molecule probes, "Minimalist" linkersProteome-wide mapping, bulky ligands

Application Guide: When to Use Which?

Scenario A: The Ligand is a Small Molecule (<500 Da)

Recommendation: Aliphatic Diazirine (Me-Dz-OH)

  • Reasoning: Adding a bulky TPD group to a small drug (e.g., a kinase inhibitor) often destroys its binding affinity. The Me-Dz group mimics a methyl or ethyl chain, preserving the native pharmacophore.

  • Caveat: You must accept lower labeling yields. Compensate by using higher probe concentrations or more sensitive detection (e.g., LC-MS/MS with isotopic tags).

Scenario B: The Ligand is a Peptide or Large Macrocycle

Recommendation: TPD [6]

  • Reasoning: Large molecules can tolerate the extra bulk of the phenyl ring. The superior crosslinking efficiency of TPD ensures you capture low-affinity interactions or transient binding events that the aliphatic carbene might miss.

Scenario C: Mapping Binding Sites (Residue Level)

Recommendation: TPD

  • Reasoning: TPD inserts broadly into C-H bonds. Aliphatic diazirines have shown a bias toward nucleophilic/acidic residues (Glu/Asp) due to the formation of a diazo-isomer intermediate [1]. TPD provides a more accurate "proximity map" rather than a "reactivity map."

Experimental Protocol: Photoaffinity Labeling Workflow

This protocol is designed for a generic small-molecule probe utilizing either diazirine handle.

Materials
  • Probe: Drug-Diazirine conjugate (10 µM - 100 µM final).

  • Lysate/Protein: 1 mg/mL proteome or 1 µM purified protein.

  • UV Source: 365 nm LED array (e.g., Stratalinker or handheld UV lamp). Crucial: Ensure the lamp output matches the

    
     (350-365 nm). Do not use 254 nm (protein damage).
    
Step-by-Step Workflow
  • Incubation (Equilibrium Binding):

    • Incubate the probe with the proteome/protein for 30–60 minutes at 4°C or RT.

    • Control: Include a "Competition" sample with 10x–50x excess of the parent (non-photoactive) drug to prove specific binding.

  • Irradiation (Activation):

    • Place samples on ice (to prevent thermal degradation).

    • For TPD: Irradiate at 365 nm for 5–10 minutes.

    • For Me-Dz: Irradiate at 350–365 nm for 10–20 minutes.

    • Note: Aliphatic diazirines sometimes have lower extinction coefficients at 365 nm, requiring slightly longer exposure or a 350 nm source.

  • Click Chemistry (Reporter Attachment):

    • If the probe has an alkyne/azide handle (common with Me-Dz-OH derivatives), perform CuAAC click chemistry to attach a Biotin or Fluorophore tag.

    • Reagents: 100 µM Tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4. React for 1 hour.

  • Analysis:

    • In-Gel Fluorescence: Run SDS-PAGE and scan.

    • Mass Spectrometry: Digest, enrich (Streptavidin), and analyze via LC-MS/MS.

Decision Logic for Probe Design

Decision_Tree Start Select Photophore Q1 Is the binding pocket sterically sensitive? Start->Q1 Branch_Sensitive Yes (Tight Pocket) Q1->Branch_Sensitive Branch_Robust No (Solvent Exposed) Q1->Branch_Robust Select_MeDz Use Aliphatic Diazirine (Me-Dz-OH) Branch_Sensitive->Select_MeDz Select_TPD Use Aryl Diazirine (TPD) Branch_Robust->Select_TPD Warning Expect lower yield; Optimize detection. Select_MeDz->Warning Benefit High yield; Unbiased labeling. Select_TPD->Benefit

Caption: Decision matrix for selecting between Aliphatic and Aryl diazirines based on ligand environment.

References

  • West, A. V., et al. (2021).[6][7] Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.[7] Link

  • Halloran, M. W., & Lumb, J. P. (2019).[7] A Minimalist Approach to Photoaffinity Labeling. Chemistry – A European Journal.[7] Link

  • Dubois, P., et al. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker. ACS Omega.[4] Link

  • Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine: A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry. Link

Sources

Technical Guide: Analyzing Binding Affinity Shifts in Diazirine-Modified Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Observer Effect" in Chemical Proteomics

In photoaffinity labeling (PAL), the addition of a photoreactive group (diazirine) and an enrichment handle (alkyne) to a parent ligand introduces a fundamental challenge: the Observer Effect . You cannot measure the system without altering it. While diazirines (N=N) are among the smallest photoreactive groups, they are not invisible.

This guide provides a rigorous framework for quantifying the "affinity shift" ($ \Delta K_D $ or $ \Delta IC_{50} $) introduced by diazirine modification. It compares validation methodologies and provides a self-validating protocol for Competitive Fluorescence Polarization (FP), the industry standard for high-throughput probe validation.

Part 1: Mechanisms of Affinity Modulation

Before selecting an assay, it is critical to understand why affinity shifts occur. The diazirine modification is rarely the sole culprit; the linker and enrichment handle often contribute significantly.

Steric Occlusion
  • The Diazirine Ring: The three-membered diazirine ring is relatively compact but adds bulk compared to a phenyl or methyl group. If placed deep within a hydrophobic pocket, it may clash with side chains.

  • The Linker: "Minimalist" linkers (direct attachment) are preferred. Long polyethylene glycol (PEG) or alkyl chains often introduce entropic penalties or steric clashes at the solvent interface.

Electronic Effects
  • Dipole Moments: Diazirines are electron-withdrawing. If the modification replaces an electron-donating group involved in a hydrogen bond or pi-cation interaction, binding enthalpy ($ \Delta H $) will decrease.

Solubility Artifacts
  • Hydrophobic probes may aggregate at high concentrations, leading to false negatives in binding assays (promiscuous inhibition).

Part 2: Comparative Analysis of Validation Methods

Not all binding assays are suitable for comparing a Parent Drug vs. a Diazirine Probe . The following table contrasts the primary methodologies based on their utility for this specific application.

FeatureCompetitive FP (Fluorescence Polarization)SPR (Surface Plasmon Resonance)TSA / DSF (Thermal Shift Assay)ITC (Isothermal Titration Calorimetry)
Primary Readout

(Displacement)

,

,


(Melting Temp)

,

,

Throughput High (384-well)MediumMedium/HighLow
Material Usage Low (nM range)Medium (Ligand dependent)LowHigh (mg quantities)
Label Requirement Yes (Requires a tracer)No (Label-free)No (Sypro Orange)No
Probe Validation Utility Gold Standard. Directly compares Parent vs. Probe ability to displace a known tracer.Excellent. Provides kinetic data to see if residence time is affected.Screening Only.

correlates poorly with

for subtle structural analogs.
Gold Standard (Thermodynamics). Best for understanding enthalpic penalties.
Limitations Requires a known fluorescent tracer for the target.Requires protein immobilization (may occlude binding site).High false-negative rate for peripheral binders.Low throughput; not feasible for library validation.
Recommendation
  • For Routine Validation: Use Competitive FP . It mimics the actual competition that occurs in a chemoproteomics experiment (Probe vs. Endogenous Ligand).

  • For Mechanism of Action: Use SPR . If the probe binds but has a very fast

    
     (short residence time), it may fail to photocrosslink efficiently despite a decent 
    
    
    
    .

Part 3: Visualization of the Validation Logic

Diagram 1: The Probe Validation Workflow

This flowchart illustrates the critical "Go/No-Go" decision points in probe development.

ProbeValidationWorkflow Start Parent Ligand (Known Affinity) Design In Silico Design (Docking Diazirine) Start->Design Synth Probe Synthesis (Diazirine + Alkyne) Design->Synth AssayChoice Select Assay: Competitive FP vs SPR Synth->AssayChoice Measure Measure IC50 / KD AssayChoice->Measure Decision Shift < 5-fold? Measure->Decision Proteomics Proceed to Mass Spectrometry Decision->Proteomics Yes (Valid) Redesign Redesign Linker (Steric Clash) Decision->Redesign No (Invalid) Redesign->Design

Caption: Workflow for validating photoaffinity probes. A shift in affinity of >5-10x typically necessitates linker redesign before proceeding to expensive proteomic analysis.

Part 4: Detailed Protocol – Competitive Fluorescence Polarization

This protocol is designed to determine if your Diazirine Probe competes for the target binding site as effectively as the Parent Ligand .

Pre-requisites
  • Target Protein: Purified, >90% purity.

  • Tracer: A fluorescently labeled version of a known binder (e.g., FITC-Ligand).

  • Parent Ligand: The unmodified drug.[1]

  • Diazirine Probe: The modified compound.

Step-by-Step Methodology
Phase 1: Tracer

Determination (Direct Binding)

Goal: Find the concentration of protein to use in the competition assay.

  • Prepare a fixed concentration of Tracer (e.g., 10 nM) in Assay Buffer (PBS + 0.01% Triton X-100).

  • Prepare a 2-fold serial dilution of the Target Protein (e.g., 10 µM down to 0.1 nM).

  • Incubate for 30–60 minutes at Room Temperature (RT).

  • Measure FP (mP units).[2]

  • Selection Rule: Choose the protein concentration that yields 50–80% of the maximal bound signal . This ensures the assay is sensitive to displacement.

Phase 2: Competitive Binding (The Comparison)

Goal: Compare


 of Parent vs. Probe.
  • Fixed Reagents: Prepare a master mix containing:

    • Target Protein (at concentration determined in Phase 1).

    • Tracer (10 nM).[3]

  • Titration: Prepare 12-point serial dilutions of:

    • Compound A: Parent Ligand.

    • Compound B: Diazirine Probe.

    • Control: DMSO vehicle (0% inhibition).

  • Incubation: Add compounds to the master mix. Incubate for 1 hour at RT (equilibrium is critical).

  • Readout: Measure mP.

  • Analysis: Fit data to a 4-parameter logistic equation (Hill Slope).

Diagram 2: Competitive Binding Logic

This diagram visualizes the molecular displacement event measured in FP.

CompetitiveBinding cluster_0 Interpretation HighPol High Polarization (mP) [Protein + Tracer] Competition Add Competitor (Parent or Probe) HighPol->Competition LowPol Low Polarization (mP) [Free Tracer] Competition->LowPol Successful Displacement Compare Compare IC50 Values Competition->Compare Result1 IC50(Probe) ≈ IC50(Parent) Silent Modification Compare->Result1 Result2 IC50(Probe) >> IC50(Parent) Steric Clash / Loss of Affinity Compare->Result2

Caption: In Competitive FP, a drop in polarization indicates the probe successfully displaced the tracer. If the Probe requires a much higher concentration to drop the signal than the Parent, the modification has compromised affinity.

Part 5: Representative Data Case Study

Based on minimalist linker research (e.g., JQ1 analogs).

The following table demonstrates an acceptable vs. unacceptable affinity shift.

Target: BRD4 (Bromodomain-containing protein 4) Parent Drug: (+)-JQ1[4]

CompoundStructure Note

(FP Assay)
Shift FactorConclusion
(+)-JQ1 Parent Ligand50 nM1.0xReference
Probe A Minimalist (Diazirine directly on alkyl chain)65 nM1.3xPASS (Ideal)
Probe B PEG-3 Linker + Diazirine450 nM9.0xFAIL (Steric Clash)
Probe C Aryl-Diazirine (Electronic change)120 nM2.4xPASS (Acceptable)

Analysis:

  • Probe A represents a "silent" modification. The diazirine is small enough to fit in the pocket without disrupting Van der Waals contacts.

  • Probe B fails because the PEG linker likely interacts unfavorably with the solvent boundary or occludes the entry path, raising the

    
     by nearly an order of magnitude.
    

References

  • Dubey, R. et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Royal Society of Chemistry. Link

  • Li, Z. et al. (2013).[5] Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers. Angewandte Chemie International Edition.[5] Link

  • Parker, C. G. et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.[6] Link

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[4][6][7][8][9] Future Medicinal Chemistry. Link

  • Rapid Novor. (2021). SPR vs. ELISA: SPR Guides Accurate ELISA Results.[10]Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.